3-Bromo-5-fluoro-4-hydroxybenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-fluoro-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLFKQZWBRMALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595694 | |
| Record name | 3-Bromo-5-fluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185345-46-4 | |
| Record name | 3-Bromo-5-fluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-5-fluoro-4-hydroxybenzaldehyde physical and chemical properties
An In-depth Technical Guide to 3-Bromo-5-fluoro-4-hydroxybenzaldehyde
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for key quantitative data.
| Property | Value | Source |
| CAS Number | 185345-46-4 | [1][2][3] |
| Molecular Formula | C₇H₄BrFO₂ | [1][4] |
| Molecular Weight | 219.01 g/mol | [1][4] |
Spectral Analysis
Detailed spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound are not provided in the search results. This information is critical for structural confirmation and purity assessment and would need to be determined experimentally following synthesis.
Experimental Protocols: Synthesis of this compound
Two primary synthetic routes for this compound have been reported.
Method 1: Bromination of 3-Fluoro-4-hydroxybenzaldehyde[1]
This method involves the direct bromination of a commercially available starting material.
Materials:
-
3-Fluoro-4-hydroxybenzaldehyde
-
Acetic acid
-
Bromine
-
Saturated saline solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Protocol:
-
Dissolve 3-fluoro-4-hydroxybenzaldehyde (1 eq.) in acetic acid.
-
Slowly add a solution of bromine (1.2 eq.) in acetic acid to the reaction mixture.
-
Stir the reaction mixture at 45°C for 26 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Add saturated saline to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via reversed-phase semi-preparative high-performance liquid chromatography (HPLC) to yield the final product.
Method 2: Oxidation of 2-Bromo-6-fluoro-4-methylphenol[1]
This alternative synthesis begins with a different substituted phenol.
Materials:
-
2-Bromo-6-fluoro-4-methylphenol
-
Cobalt(II) diacetate tetrahydrate
-
Sodium hydroxide (NaOH)
-
Ethylene glycol (EG)
-
Oxygen (O₂)
-
Hydrochloric acid (HCl, 2%)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate (eluents)
Protocol:
-
Combine the substrate 2-Bromo-6-fluoro-4-methylphenol (1 mmol), a catalytic amount of cobalt salt, and NaOH in ethylene glycol.
-
Bubble oxygen (1 atm) through the mixture while stirring at 80°C for 8 hours.
-
After the reaction, add 2% hydrochloric acid and methyl tert-butyl ether (MTBE).
-
Separate the organic layer and extract the aqueous phase with MTBE (2x).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting residue by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system.
Visualized Workflows and Relationships
To better illustrate the experimental and logical frameworks, the following diagrams are provided.
Caption: Synthesis Workflow via Bromination.
Caption: Key Aspects of the Compound Profile.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available in the provided results, data from structurally similar compounds suggest the following precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[5][6][7][8]
-
Ventilation: Use only in a well-ventilated area or outdoors to avoid inhalation of dust.[5][6][7]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6][7][8]
-
First Aid: If inhaled, move the person to fresh air. If ingested, rinse the mouth with water. Seek medical attention if you feel unwell.[5][6][7]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[5][6][7]
This guide serves as a foundational resource for understanding the key characteristics and handling of this compound. For further applications, experimental validation of its properties is recommended.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound CAS#: 185345-46-4 [m.chemicalbook.com]
- 3. ivychem.com [ivychem.com]
- 4. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
3-Bromo-5-fluoro-4-hydroxybenzaldehyde molecular structure and weight
An In-depth Technical Guide to 3-Bromo-5-fluoro-4-hydroxybenzaldehyde
This guide provides a detailed overview of the molecular structure, weight, and relevant experimental data for this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Data
This compound is a substituted aromatic aldehyde. Its core structure is a benzene ring functionalized with four different groups: a bromine atom, a fluorine atom, a hydroxyl group, and an aldehyde group. The specific positioning of these substituents dictates its chemical properties and reactivity.
Quantitative Molecular Data
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C7H4BrFO2[1] |
| Molecular Weight | 219.01 g/mol [1][2] |
| CAS Number | 185345-46-4[1][2] |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted below. The numbering of the benzene ring starts from the carbon atom bonded to the aldehyde group as position 1.
Caption: 2D structure of this compound.
Experimental Protocols
An understanding of the synthesis of a compound is crucial for its application in research and development. Below is a detailed methodology for the synthesis of this compound.
Synthesis of this compound
This protocol outlines the synthesis of the target compound starting from 3-fluoro-4-hydroxybenzaldehyde.[1]
Workflow Diagram:
Caption: Workflow for the synthesis of the target compound.
Detailed Methodology:
-
Reactant Preparation: 3-fluoro-4-hydroxybenzaldehyde (1 equivalent, e.g., 2 g, 14.3 mmol) is dissolved in acetic acid (60 mL).[1]
-
Bromination: Bromine (1.2 equivalents, e.g., 2.7 g, 17.0 mmol) is added slowly to a separate solution of acetic acid (10 mL). This bromine solution is then added to the solution of 3-fluoro-4-hydroxybenzaldehyde.[1]
-
Reaction: The reaction mixture is stirred at 45°C for 26 hours.[1]
-
Work-up:
-
Purification: The crude product is concentrated under reduced pressure and then purified by reversed-phase semi-preparative high-performance liquid chromatography (HPLC) to yield the final product, this compound.[1]
References
Spectroscopic Analysis of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for 3-Bromo-5-fluoro-4-hydroxybenzaldehyde (CAS No: 185345-46-4). Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds. It also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and other novel organic molecules.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral properties of related compounds such as 3-bromo-4-hydroxybenzaldehyde and 3-fluoro-4-hydroxybenzaldehyde.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet | - |
| Aromatic (H-2) | 7.8 - 8.0 | Doublet | ~2-3 Hz (⁴JHF) |
| Aromatic (H-6) | 7.6 - 7.8 | Doublet | ~4-5 Hz (⁴JHH) |
| Hydroxyl (-OH) | 5.0 - 6.0 | Broad Singlet | - |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 190 - 195 |
| Aromatic (C-4, C-OH) | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) |
| Aromatic (C-5, C-F) | 150 - 155 (d, ²JCF ≈ 10-15 Hz) |
| Aromatic (C-1) | 130 - 135 |
| Aromatic (C-2) | 125 - 130 (d, ³JCF ≈ 5-10 Hz) |
| Aromatic (C-6) | 115 - 120 (d, ³JCF ≈ 3-5 Hz) |
| Aromatic (C-3, C-Br) | 110 - 115 |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Phenolic) | 3200 - 3500 | Broad, Strong |
| C-H Stretch (Aldehydic) | 2800 - 2900 and 2700 - 2800 | Medium, Sharp |
| C=O Stretch (Aldehydic) | 1680 - 1700 | Strong |
| C=C Stretch (Aromatic) | 1550 - 1600 | Medium to Strong |
| C-O Stretch (Phenolic) | 1200 - 1300 | Strong |
| C-F Stretch | 1100 - 1200 | Strong |
| C-Br Stretch | 500 - 650 | Medium to Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 218, 220 | Molecular ion peak with characteristic bromine isotope pattern (approx. 1:1 ratio). |
| [M-H]⁺ | 217, 219 | Loss of a hydrogen atom. |
| [M-CHO]⁺ | 189, 191 | Loss of the formyl group, a common fragmentation for benzaldehydes. |
| [M-Br]⁺ | 139 | Loss of the bromine atom. |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data outlined above. These protocols are standard for the analysis of solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition :
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans to 16 or 32 for good signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended for quantitative analysis, though shorter delays can be used for qualitative spectra.
-
-
Data Processing : Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
-
Background Collection : Before analyzing the sample, a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) must be recorded. This accounts for any atmospheric or instrumental interferences.[1][2]
-
Sample Application : Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[1]
-
Spectrum Acquisition :
-
Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[3]
-
GC Method :
-
Use a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar DB-5ms or HP-5ms column).
-
Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Program the oven temperature to start at a low temperature (e.g., 50-100 °C) and ramp up to a higher temperature (e.g., 250-300 °C) to ensure separation of any impurities.[4]
-
Use helium as the carrier gas at a constant flow rate.
-
-
MS Method :
-
Couple the GC to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV.
-
Set the mass analyzer to scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
The ion source and transfer line temperatures should be maintained at temperatures that prevent condensation (e.g., 230 °C and 280 °C, respectively).[4]
-
-
Data Analysis : Analyze the resulting chromatogram to determine the retention time of the compound and the corresponding mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.
References
A Technical Guide to the Solubility of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of public data on its solubility, this document provides a comprehensive framework for researchers to determine its solubility in various solvents. The guide outlines the known physicochemical properties of the compound, details a robust experimental protocol for solubility determination using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, and presents a visual workflow to guide the experimental process. This document is intended to serve as a practical resource for scientists and researchers engaged in the development and formulation of novel chemical entities.
Introduction
This compound is a substituted aromatic aldehyde with potential applications in the synthesis of bioactive molecules. A fundamental understanding of its solubility in different solvent systems is crucial for its application in drug discovery, process chemistry, and formulation development. Solubility data informs critical decisions regarding reaction conditions, purification methods, and the selection of appropriate vehicles for biological screening and drug delivery.
Currently, there is a notable absence of quantitative solubility data for this compound in publicly accessible literature. This guide, therefore, focuses on providing a detailed methodology to enable researchers to generate this vital data in a reliable and reproducible manner.
Physicochemical Properties of this compound
While specific solubility data is scarce, other relevant physicochemical properties have been reported and are summarized in the table below. These properties provide context for its expected solubility behavior.
| Property | Value |
| Molecular Formula | C₇H₄BrFO₂ |
| Molecular Weight | 219.01 g/mol |
| Appearance | Off-white to light brown powder |
| Boiling Point (Predicted) | 238.9 ± 35.0 °C |
| Density (Predicted) | 1.826 ± 0.06 g/cm³ |
| pKa (Predicted) | 5.00 ± 0.23 |
Note: The predicted values are computationally derived and have not been experimentally verified in all cases.
Solubility Profile: General Considerations and Lack of Quantitative Data
The solubility of an organic compound like this compound is governed by the principle of "like dissolves like."[1] The presence of a polar hydroxyl (-OH) group and a carbonyl (C=O) group suggests the potential for hydrogen bonding, which would favor solubility in polar solvents.[2] Conversely, the aromatic ring and the bromine atom contribute to its nonpolar character, suggesting solubility in less polar organic solvents.[3]
As a general trend for aldehydes and ketones, those with fewer than five carbon atoms tend to be soluble in water.[2] As the carbon chain length and molecular weight increase, the nonpolar character dominates, leading to decreased water solubility.[1]
To date, a comprehensive search of scientific literature and chemical databases has not yielded specific quantitative solubility data (e.g., mg/mL or mol/L) for this compound in various common solvents. One source qualitatively notes its slight solubility in chloroform and methanol, but provides no numerical values. Safety Data Sheets for the compound explicitly state "No data available" for solubility.
Given this gap in the available information, the following sections provide a detailed experimental protocol for determining the equilibrium solubility of this compound.
Experimental Protocol for Determining Equilibrium Solubility
The following protocol describes the widely accepted shake-flask method for determining the thermodynamic (equilibrium) solubility of a compound.[4][5] This method involves creating a saturated solution in the presence of excess solid solute and then quantifying the concentration of the dissolved compound.[6]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO))
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Mobile phase for HPLC
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[4]
-
Add a known volume (e.g., 2 mL) of each selected solvent to the corresponding vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours.[4][5] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer changing.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Develop a suitable HPLC method to separate and quantify the analyte. This involves selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the filtered sample solutions (appropriately diluted if necessary) and record the peak areas.
-
Calculate the concentration of this compound in the sample solutions using the calibration curve.[7]
-
Data Presentation
The determined solubility values should be compiled into a clear and concise table for easy comparison.
Table 1: Experimentally Determined Solubility of this compound at [Temperature]
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | [Insert experimental value] | [Insert experimental value] |
| Ethanol | [Insert experimental value] | [Insert experimental value] |
| Methanol | [Insert experimental value] | [Insert experimental value] |
| Acetonitrile | [Insert experimental value] | [Insert experimental value] |
| Acetone | [Insert experimental value] | [Insert experimental value] |
| Ethyl Acetate | [Insert experimental value] | [Insert experimental value] |
| Dichloromethane | [Insert experimental value] | [Insert experimental value] |
| DMSO | [Insert experimental value] | [Insert experimental value] |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the equilibrium solubility of this compound.
Conclusion
While direct quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides the necessary tools for researchers to generate this crucial information. By following the detailed experimental protocol based on the well-established shake-flask method, scientists can reliably determine the solubility of this compound in a range of solvents. The resulting data will be invaluable for advancing research and development activities involving this compound, from synthetic route optimization to formulation for biological evaluation.
References
- 1. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. pharmaguru.co [pharmaguru.co]
3-Bromo-5-fluoro-4-hydroxybenzaldehyde material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and handling procedures for 3-Bromo-5-fluoro-4-hydroxybenzaldehyde (CAS No. 185345-46-4). Due to the limited availability of specific experimental data for this compound, information from structurally similar molecules is included for comparative purposes and to infer potential properties and hazards. All such instances are clearly noted.
Section 1: Chemical Identity and Physical Properties
This compound is a halogenated aromatic aldehyde. Its core structure is a benzaldehyde molecule substituted with bromine, fluorine, and a hydroxyl group.
Table 1.1: Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 185345-46-4[1] |
| Molecular Formula | C₇H₄BrFO₂[2] |
| Molecular Weight | 219.01 g/mol [2] |
| Canonical SMILES | C1=C(C(=C(C=C1C=O)Br)O)F |
| InChI Key | Not readily available |
Table 1.2: Physical Properties of this compound
| Property | Value |
| Appearance | Pale-yellow to Yellow-brown Solid[2] |
| Melting Point | No data available[2] |
| Boiling Point | No data available[2] |
| Solubility in water | No data available[2] |
| Vapor Pressure | No data available[2] |
| Density | No data available |
Table 1.3: Comparative Physical Properties of Structurally Related Compounds
| Compound | CAS Number | Molecular Weight | Melting Point (°C) |
| 3-Bromo-4-hydroxybenzaldehyde | 2973-78-6 | 201.02 | 130-135 |
| 3-Fluoro-4-hydroxybenzaldehyde | 405-05-0 | 140.11 | 121-124[3][4] |
| 3,5-Dibromo-4-hydroxybenzaldehyde | 231-56-7 | 279.91 | 184-187 |
| 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | 251300-28-4 | 219.01 | Not readily available |
Note: The data in Table 1.3 is for comparative purposes only and does not represent the properties of this compound.
Section 2: Hazard Identification and Safety Data
The primary hazards associated with this compound are related to irritation and acute toxicity.
Table 2.1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[2] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[2] |
Signal Word: Warning[2]
Hazard Pictograms:
-
GHS07 (Exclamation Mark)
Table 2.2: Comparative GHS Hazard Classifications of Structurally Related Compounds
| Compound | Acute Oral Toxicity | Skin Irritation | Eye Irritation | Respiratory Irritation |
| 3-Bromo-4-hydroxybenzaldehyde | Not Classified | Category 2 | Category 2 | Category 3 |
| 3-Fluoro-4-hydroxybenzaldehyde | Not Classified | Category 2 | Category 2 | Category 3[3] |
| 3,5-Dibromo-4-hydroxybenzaldehyde | Not Classified | Category 2 | Category 2 | Category 3 |
Note: This comparative data suggests a consistent irritation hazard across this class of compounds.
Table 2.3: Toxicological Data for this compound
| Metric | Value |
| LD50 Oral | No data available |
| LD50 Dermal | No data available |
| LC50 Inhalation | No data available |
| Carcinogenicity | No data available |
| Mutagenicity | No data available |
| Teratogenicity | No data available |
Note: The toxicological properties have not been fully investigated. It should be handled with the recognition of having unknown hazards and toxicity.[2]
Occupational Exposure Limits: No data available.
Section 3: Experimental Protocols
Synthesis of this compound
A reported synthesis protocol for this compound is as follows:
-
Dissolution: Dissolve 3-fluoro-4-hydroxybenzaldehyde (1 equivalent) in acetic acid.
-
Bromination: Slowly add a solution of bromine (1.2 equivalents) in acetic acid to the initial solution.
-
Reaction: Stir the reaction mixture at 45°C for 26 hours.
-
Work-up:
-
Remove the solvent by concentration under reduced pressure.
-
Add saturated saline to the residue.
-
Extract the aqueous layer with ethyl acetate.
-
-
Purification:
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reversed-phase semi-preparative high-performance liquid chromatography (HPLC).
-
Section 4: Handling, Storage, and First Aid
Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Engineering Controls:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.
Hygiene Measures:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and wash before reuse.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[2]
-
Recommended storage temperature: 2-8°C under an inert atmosphere.[2]
First-Aid Measures
Table 4.1: First-Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |
Section 5: Visualized Workflows and Relationships
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: Hazard and Response Protocol for this compound.
Caption: Recommended workflow for the safe handling and storage of the compound.
References
Potential Biological Activity of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde is limited in publicly available scientific literature. This guide provides an in-depth analysis of the biological activities of a structurally similar compound, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) , to infer the potential therapeutic applications of this compound. The structural similarity between these compounds suggests they may share analogous biological functions, a hypothesis that warrants further experimental verification.
Introduction
This compound is a halogenated aromatic aldehyde. While this specific molecule is not extensively studied, its structural analogue, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a natural bromophenol isolated from marine red algae, has demonstrated significant antioxidant, anti-inflammatory, and cytoprotective properties.[1][2] This technical guide will detail the known biological activities of BDB, presenting quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways. This information serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and other related halogenated phenolic compounds.
Core Biological Activities of 3-Bromo-4,5-dihydroxybenzaldehyde (BDB)
BDB has been shown to exert its biological effects primarily through the modulation of key signaling pathways involved in cellular stress response and inflammation. The primary activities documented are its antioxidant and anti-inflammatory effects.
Antioxidant and Cytoprotective Activity
BDB has demonstrated potent antioxidant and cytoprotective effects in various in vitro and in vivo models. It effectively scavenges free radicals and protects cells from oxidative damage induced by stressors such as hydrogen peroxide (H₂O₂) and particulate matter 2.5 (PM2.5).[3][4]
Quantitative Data on Antioxidant and Cytoprotective Effects of BDB:
| Cell Line | Stressor | BDB Concentration | Observed Effect | Reference |
| HaCaT | - | 10 µM - 30 µM | Upregulation of HO-1 mRNA and protein expression. | [1] |
| HaCaT | PM2.5 (50 µg/mL) | 30 µM | Restored cell viability to 76% from 52%. | [3] |
| Vero | H₂O₂ | Not specified | Exhibited scavenging activity for DPPH, hydroxyl, and alkyl radicals. | [4] |
| H9c2 | OGD | 20 µM | Attenuated OGD-induced cytotoxicity. | [2] |
Anti-inflammatory Activity
BDB exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways.
Quantitative Data on Anti-inflammatory Effects of BDB:
| Cell Line/Model | Stimulant | BDB Concentration | Observed Effect | Reference |
| RAW 264.7 | LPS (1 µg/mL) | 25, 50, 100 µM | Dose-dependent inhibition of IL-6 production. | [5] |
| HaCaT | TNF-α/IFN-γ | Dose-dependent | Downregulation of inflammatory cytokines (IL-6, IL-8, IL-13, IFN-γ, TNF-α) and chemokines. | [6][7] |
| MI mouse model | - | 100 mg/kg | Reduced secretion of pro-inflammatory cytokines (TNF-α, IL-1β, MCP-1, IL-6). | [8] |
| RAW 264.7 | LPS (1 µg/mL) | 12.5 - 100 µM | Inhibited phosphorylation of NF-κB (p65 and p50). | [5] |
Signaling Pathways Modulated by BDB
The antioxidant and anti-inflammatory effects of BDB are mediated through its interaction with several critical signaling pathways.
Nrf2/HO-1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a key regulator of cellular antioxidant responses. BDB has been shown to activate this pathway, leading to the expression of cytoprotective genes.[1]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. BDB has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the biological activity of BDB.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of the compound and its protective effect against stressors.
-
Cell Seeding: Plate HaCaT or RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of BDB (e.g., 10, 25, 50, 100 µM) with or without a stressor (e.g., H₂O₂, LPS) for a specified duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the signaling pathways.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-NF-κB p65, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
RT-PCR is used to measure the mRNA expression levels of target genes.
-
RNA Extraction: Extract total RNA from treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Amplify the cDNA using gene-specific primers for target genes (e.g., HO-1, Nrf2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel and visualize them under UV light.
-
Quantitative Real-Time PCR (qPCR): For more precise quantification, perform qPCR using a SYBR Green or TaqMan-based assay.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging activity of the compound.
-
Reaction Mixture: Prepare a reaction mixture containing various concentrations of BDB and a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
Experimental Workflow Example
The following diagram illustrates a typical workflow for investigating the cytoprotective effects of a compound like BDB.
Conclusion and Future Directions
The available evidence strongly suggests that 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) is a promising bioactive compound with significant antioxidant and anti-inflammatory properties, mediated through the Nrf2/HO-1 and NF-κB signaling pathways. Given the structural similarities, it is highly probable that this compound possesses comparable, and potentially enhanced, biological activities.
Future research should focus on:
-
Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies on this compound to directly assess its antioxidant, anti-inflammatory, and other potential therapeutic effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related halogenated benzaldehyde derivatives to understand how different substitutions on the aromatic ring influence biological activity.
-
Target Identification and Validation: Elucidating the precise molecular targets of this compound to better understand its mechanism of action.
This technical guide provides a solid foundation for initiating such research endeavors and highlights the potential of this compound as a lead compound for the development of novel therapeutics for oxidative stress and inflammation-related diseases.
References
- 1. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Protective Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde from Polysiphonia morrowii Harvey against Hydrogen Peroxide-Induced Oxidative Stress In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Deep Dive into Substituted Benzaldehyde Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzaldehyde derivatives represent a versatile and highly significant class of organic compounds in the realm of medicinal chemistry and drug development. The benzaldehyde scaffold, with its reactive aldehyde group and aromatic ring amenable to a wide array of substitutions, provides a unique platform for the design and synthesis of novel therapeutic agents. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant effects. This technical guide provides a comprehensive literature review of substituted benzaldehyde derivatives, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the underlying signaling pathways governing their therapeutic effects. The information is presented to facilitate further research and empower drug development professionals in their quest for new and effective therapies.
Synthesis of Substituted Benzaldehyde Derivatives
The synthesis of substituted benzaldehydes is a cornerstone of organic chemistry, with numerous established and innovative methods available to researchers. The choice of synthetic route often depends on the desired substitution pattern and the scale of the reaction.
One common approach involves the direct functionalization of a pre-existing benzaldehyde skeleton. Alternatively, tandem reactions that combine multiple synthetic steps into a single operation offer an efficient route to ortho-substituted benzaldehydes, minimizing time-consuming and costly intermediate purification steps.[1][2] A notable one-pot procedure involves the reduction of Weinreb amides to form a stable aluminum hemiaminal intermediate, which can then undergo cross-coupling with organometallic reagents to yield a variety of substituted benzaldehydes.[3]
Experimental Protocol: Two-Step, One-Pot Synthesis of Substituted Benzaldehydes[3]
This protocol describes a general procedure for the synthesis of functionalized benzaldehydes via a reduction/cross-coupling sequence.
Materials:
-
Substituted N-methoxy-N-methylbenzamide (Weinreb amide)
-
Diisobutylaluminium hydride (DIBAL-H) solution in toluene
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Organolithium or Grignard reagent
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware and work-up equipment
Procedure:
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIBAL-H (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour to form the hemiaminal intermediate.
-
Add the palladium catalyst (0.05 eq) to the reaction mixture.
-
Slowly add the organometallic reagent (1.2 eq) to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted benzaldehyde.
Biological Activities and Quantitative Data
Substituted benzaldehyde derivatives have been extensively evaluated for a wide range of biological activities. The following sections summarize key findings and present quantitative data in tabular format for easy comparison.
Anticancer Activity
Numerous studies have highlighted the potential of substituted benzaldehydes as anticancer agents. Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
For instance, a series of benzyloxybenzaldehyde derivatives have demonstrated significant activity against the HL-60 human leukemia cell line.[4] These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase.[4] Salicylaldehyde benzoylhydrazones have also emerged as potent anticancer agents, with some dimethoxy derivatives showing exceptional selectivity for leukemic cell lines over normal cells.[5]
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | ~1-10 | [4] |
| 2-(benzyloxy)-4-methoxybenzaldehyde | HL-60 | ~1-10 | [4] |
| Dimethoxy salicylaldehyde benzoylhydrazones | Leukemic cell lines | low µM to nM | [5] |
| Benzyloxybenzaldehyde scaffold (ABMM-15) | ALDH1A3 expressing cells | 0.23 | [6] |
| Benzyloxybenzaldehyde scaffold (ABMM-16) | ALDH1A3 expressing cells | 1.29 | [6] |
Antimicrobial Activity
The antimicrobial properties of substituted benzaldehydes have been well-documented against a variety of bacteria and fungi. The presence of specific substituents on the benzaldehyde ring can dramatically influence the antimicrobial potency. Halogenated, nitro-substituted, and hydroxylated salicylaldehydes, in particular, have shown highly potent activity.[7]
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Prenylated benzaldehyde derivative (dihydroauroglaucin) | Escherichia coli | 1.95 | [8] |
| Prenylated benzaldehyde derivative (dihydroauroglaucin) | Streptococcus mutans | 1.95 | [8] |
| Prenylated benzaldehyde derivative (dihydroauroglaucin) | Staphylococcus aureus | 3.9 | [8] |
| Sporulosaldeins A - C | Fungi | 7.8 - 250 | [9] |
Neuroprotective and Anti-Inflammatory Activities
Substituted benzaldehydes have also shown promise in the context of neurodegenerative diseases and inflammation. Certain benzaldehyde derivatives have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[2] Additionally, some derivatives exhibit anti-inflammatory effects by suppressing key signaling pathways.[10][11]
| Compound/Derivative Class | Target/Assay | IC50/Activity | Reference |
| Benzimidazole-based benzaldehydes | Acetylcholinesterase | 0.050 - 25.30 µM | [2] |
| Benzimidazole-based benzaldehydes | Butyrylcholinesterase | 0.080 - 25.80 µM | [2] |
| Salicylaldehyde hydrazones | Zymosan-induced peritonitis | Comparable to indomethacin | [10][11] |
Antioxidant Activity
Many substituted benzaldehydes, particularly those with hydroxyl groups (phenolic aldehydes), possess significant antioxidant properties. They can scavenge free radicals, which are implicated in a variety of diseases. The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[6][12]
| Compound/Derivative Class | Assay | IC50/Activity | Reference |
| Salicylaldehyde-derived secondary amine (compound 2) | ABTS | 5.14 µM | [6] |
| Salicylaldehyde-derived secondary amine (compound 5) | Phenanthroline | A0.5 = 9.42 µM | [6] |
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and comparability of biological data, standardized and detailed experimental protocols are essential. This section provides step-by-step methodologies for key assays used in the evaluation of substituted benzaldehyde derivatives.
Cell Viability Assessment: MTT Assay[3][13][14][15][16]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells in culture
-
96-well plates
-
Substituted benzaldehyde derivatives (test compounds)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and include appropriate controls (e.g., vehicle control, positive control).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method[7][8][17][18][19]
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical agents.
Materials:
-
Bacterial or fungal strains
-
Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria)
-
Petri dishes
-
Sterile cork borer or pipette tip
-
Test compound solutions at known concentrations
-
Positive and negative controls (e.g., standard antibiotic and solvent)
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Uniformly spread the inoculum over the entire surface of the agar plate to create a lawn.
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 50-100 µL) of the test compound solution at different concentrations into each well.
-
Add positive and negative controls to separate wells on the same plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Investigation of Signaling Pathways: Western Blot Analysis[2][5][20][21]
Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, making it ideal for studying the modulation of signaling pathways.
Materials:
-
Cells or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for the target proteins (e.g., phospho-ERK, total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the substituted benzaldehyde derivative for the desired time.
-
Lyse the cells in ice-cold RIPA buffer and determine the protein concentration.
-
Separate the protein lysates (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
The therapeutic effects of substituted benzaldehyde derivatives are often mediated by their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action.
MAPK Signaling Pathway in Cancer
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Several studies have shown that benzaldehyde and its derivatives can inhibit the MAPK pathway, particularly the ERK, JNK, and p38 branches. This inhibition can lead to decreased cancer cell growth and survival.
Experimental Workflow for Evaluating Biological Activity
A typical workflow for the initial evaluation of a novel substituted benzaldehyde derivative involves a series of in vitro assays to determine its biological activity and preliminary mechanism of action.
Conclusion and Future Directions
Substituted benzaldehyde derivatives have firmly established themselves as a versatile and promising class of compounds for the development of new therapeutic agents. Their synthetic accessibility and the broad range of achievable biological activities make them attractive candidates for further investigation. This technical guide has provided a comprehensive overview of their synthesis, a compilation of quantitative biological data, detailed experimental protocols for their evaluation, and an insight into their mechanisms of action.
Future research in this area should focus on several key aspects. The exploration of novel substitution patterns and the synthesis of more complex derivatives could lead to compounds with enhanced potency and selectivity. A deeper understanding of their pharmacokinetic and pharmacodynamic properties is crucial for their translation into clinical candidates. Furthermore, the elucidation of their detailed molecular targets and the signaling pathways they modulate will enable more rational and targeted drug design. While some benzaldehyde derivatives have been investigated in preclinical studies, there is a notable lack of information on their evaluation in human clinical trials. This highlights a critical gap that needs to be addressed to fully realize the therapeutic potential of this important class of compounds. Continued interdisciplinary efforts combining synthetic chemistry, pharmacology, and molecular biology will undoubtedly pave the way for the successful development of substituted benzaldehyde-based drugs for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analgesic and anti-inflammatory activities of salicylaldehyde 2-chlorobenzoyl hydrazone (H(2)LASSBio-466), salicylaldehyde 4-chlorobenzoyl hydrazone (H(2)LASSBio-1064) and their zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromo-5-fluoro-4-hydroxybenzaldehyde: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-fluoro-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde that serves as a key intermediate in the synthesis of various complex organic molecules. Its unique substitution pattern, featuring bromine and fluorine atoms flanking a hydroxyl group, makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and potential applications of this compound, with a focus on its emerging role in drug development.
Introduction and Discovery
While a singular discovery paper for this compound is not readily identifiable in the chemical literature, its emergence is intrinsically linked to the broader exploration of halogenated phenols and benzaldehydes as versatile intermediates in organic synthesis. The strategic placement of bromo, fluoro, and hydroxyl groups on the benzene ring offers multiple reactive sites for further chemical transformations, enabling the construction of diverse molecular scaffolds. Its development can be seen as a logical progression in the field of medicinal chemistry, where the introduction of halogens is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its structure and data from related compounds, the following properties can be summarized.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3-Bromo-4-hydroxybenzaldehyde | 3-Fluoro-4-hydroxybenzaldehyde | 5-Bromo-3-fluoro-2-hydroxybenzaldehyde |
| CAS Number | 185345-46-4[1] | 2973-78-6[2] | 405-05-0 | 251300-28-4[3] |
| Molecular Formula | C₇H₄BrFO₂[1] | C₇H₅BrO₂[2] | C₇H₅FO₂ | C₇H₄BrFO₂[3] |
| Molecular Weight | 219.01 g/mol [1] | 201.02 g/mol [2] | 140.11 g/mol | 219.01 g/mol [3] |
| Melting Point | Data not available | 130-135 °C | 121-127 °C | Data not available |
| Boiling Point | Data not available | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available | Data not available |
Spectroscopic Data
Table 2: Spectroscopic Data for this compound and Related Compounds
| Spectrum Type | This compound | 3-Bromo-4-hydroxybenzaldehyde | 3-Fluoro-4-hydroxybenzaldehyde |
| ¹H NMR | Predicted shifts would include a singlet for the aldehyde proton (~9.8 ppm), a singlet for the hydroxyl proton, and two doublets in the aromatic region. | Data available in spectral databases. | Data available in spectral databases. |
| ¹³C NMR | Predicted shifts would include a signal for the aldehyde carbon (~190 ppm) and distinct signals for the aromatic carbons, showing C-F and C-Br coupling. | Data available in spectral databases. | Data available in spectral databases. |
| IR (cm⁻¹) | Expected peaks: ~3300 (O-H stretch), ~1680 (C=O stretch, aldehyde), C-Br stretch, and C-F stretch. | Data available in spectral databases. | Data available in spectral databases. |
| Mass Spec (m/z) | Expected molecular ion peaks at [M]+ and [M+2]+ in a ~1:1 ratio due to the presence of bromine. | Molecular ion peaks at 200 and 202. | Molecular ion peak at 140. |
Synthesis of this compound
The primary synthetic route to this compound involves the electrophilic bromination of 3-fluoro-4-hydroxybenzaldehyde.
Experimental Protocol: Bromination of 3-fluoro-4-hydroxybenzaldehyde[4]
-
Reactants:
-
3-fluoro-4-hydroxybenzaldehyde (1.0 eq)
-
Bromine (1.2 eq)
-
Acetic acid (solvent)
-
-
Procedure:
-
Dissolve 3-fluoro-4-hydroxybenzaldehyde (e.g., 2.0 g, 14.3 mmol) in acetic acid (e.g., 60 mL).
-
Slowly add a solution of bromine (e.g., 2.7 g, 17.0 mmol) in acetic acid (e.g., 10 mL) to the reaction mixture.
-
Stir the reaction mixture at 45°C for 26 hours.
-
After completion of the reaction, remove the solvent by concentration under reduced pressure.
-
Add saturated saline (e.g., 50 mL) to the residue and extract with ethyl acetate (e.g., 3 x 80 mL).
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reversed-phase semi-preparative high-performance liquid chromatography (HPLC) to yield this compound.
-
-
Yield: 48%[4]
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
While specific drug candidates derived directly from this compound are not yet prominent in the literature, its utility can be inferred from the biological activities of closely related compounds. The presence of the halogen atoms and the hydroxyl group provides handles for a variety of chemical modifications to generate libraries of compounds for screening.
Precursor for Bioactive Molecules
The precursor, 3-fluoro-4-hydroxybenzaldehyde, is utilized in the synthesis of curcuminoid analogues and hydrazone derivatives which have demonstrated anti-cancer and anti-inflammatory properties. This suggests that this compound is a promising starting material for the synthesis of novel compounds with similar or enhanced biological activities.
Potential Role in Modulating Signaling Pathways
A structurally related compound, 3-bromo-4,5-dihydroxybenzaldehyde, has been shown to exert protective effects against oxidative stress in skin cells through the activation of the Nrf2/HO-1 pathway. It has also been implicated in cardioprotection via the Akt-PGC1α-Sirt3 pathway and in the attenuation of allergic contact dermatitis by modulating T-cell responses. These findings suggest that derivatives of this compound could be explored as potential modulators of these critical cellular signaling pathways.
Caption: Postulated signaling pathways influenced by derivatives.
Future Perspectives
This compound represents a promising, yet underexplored, chemical entity in the field of drug discovery. Its synthesis is straightforward, and its structure is amenable to a wide range of chemical modifications. Future research should focus on:
-
Synthesis of Derivative Libraries: The generation of diverse libraries of compounds derived from this compound is a critical next step.
-
Biological Screening: These libraries should be screened against a variety of biological targets, particularly those involved in cancer, inflammation, and neurodegenerative diseases.
-
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be essential to optimize the potency and selectivity of any hit compounds identified.
-
Elucidation of Mechanisms of Action: For any lead compounds, a thorough investigation of their mechanism of action, including the identification of their cellular targets and signaling pathways, will be necessary.
Conclusion
References
Technical Guide: Physicochemical and Biological Profile of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted physicochemical properties and potential biological relevance of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde. The information herein is intended to support research and development activities in medicinal chemistry and drug discovery.
Predicted Physicochemical Data
The predicted physicochemical properties of this compound (CAS No: 185345-46-4) are summarized in the table below. These in silico predictions offer valuable initial insights into the compound's behavior and can guide experimental design.
| Property | Predicted Value |
| pKa | 5.00 ± 0.23[1] |
| Density | 1.826 ± 0.06 g/cm³[1] |
| Boiling Point | 238.9 ± 35.0 °C[1] |
Experimental Protocols
Accurate experimental determination of physicochemical parameters is crucial for drug development. The following are standard methodologies for determining the pKa and density of solid organic compounds like this compound.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a widely used and reliable method for pKa determination. The procedure involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added.
Methodology:
-
Sample Preparation: A precisely weighed sample of this compound is dissolved in a suitable co-solvent system (e.g., water-methanol or water-DMSO) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the acid has been neutralized.
Determination of Density by Gas Pycnometry
Gas pycnometry is a non-destructive method for determining the true density of a solid. It works by measuring the pressure change of a gas (typically helium) in a calibrated volume.
Methodology:
-
Sample Preparation: A precisely weighed sample of this compound is placed in the sample chamber of the gas pycnometer.
-
Analysis: The instrument is purged with helium to remove any adsorbed gases from the sample surface. The analysis is then initiated, where a known quantity of helium is introduced into the sample chamber, and the resulting pressure is measured.
-
Volume Calculation: Based on the pressure change and the known volumes of the chambers, the volume of the solid sample is calculated using the gas law.
-
Density Calculation: The density is then calculated by dividing the mass of the sample by its determined volume.
Potential Biological Signaling Pathway
While specific signaling pathways for this compound are not extensively documented, the structurally related compound, 3-bromo-4,5-dihydroxybenzaldehyde (BDB), has been shown to exhibit significant antioxidant and anti-inflammatory effects through the activation of the Nrf2/HO-1 pathway. This pathway is a critical cellular defense mechanism against oxidative stress. Given the structural similarity, it is plausible that this compound may also modulate this pathway.
Caption: Hypothesized modulation of the Nrf2/HO-1 pathway by this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the experimental determination of the pKa of a novel compound.
Caption: Workflow for the experimental determination of pKa.
References
Methodological & Application
Synthesis of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde from 3-fluoro-4-hydroxybenzaldehyde
Abstract
This application note provides a detailed protocol for the synthesis of 3-bromo-5-fluoro-4-hydroxybenzaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis involves the electrophilic bromination of 3-fluoro-4-hydroxybenzaldehyde. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Its unique substitution pattern, featuring bromine and fluorine atoms flanking a hydroxyl group on a benzaldehyde core, makes it a versatile precursor for introducing these functionalities into larger molecules. This protocol details a reliable method for its preparation from commercially available 3-fluoro-4-hydroxybenzaldehyde.
Reaction Scheme
The synthesis proceeds via an electrophilic aromatic substitution reaction, where bromine is introduced onto the aromatic ring of 3-fluoro-4-hydroxybenzaldehyde. The hydroxyl group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. The fluorine atom also influences the regioselectivity of the bromination.
Experimental Protocol
Materials:
-
3-fluoro-4-hydroxybenzaldehyde
-
Bromine
-
Acetic acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Saturated saline solution
Equipment:
-
Round-bottom flask
-
Stirring plate and stir bar
-
Heating mantle or oil bath
-
Dropping funnel
-
Condenser
-
Rotary evaporator
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Standard laboratory glassware
-
Reversed-phase semi-preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-fluoro-4-hydroxybenzaldehyde (1.0 eq) in acetic acid.
-
Reagent Addition: In a separate flask, prepare a solution of bromine (1.2 eq) in acetic acid. Slowly add the bromine solution to the solution of 3-fluoro-4-hydroxybenzaldehyde using a dropping funnel.
-
Reaction: Stir the reaction mixture at 45°C for 26 hours.[1]
-
Work-up:
-
After the reaction is complete, remove the acetic acid by concentration under reduced pressure using a rotary evaporator.[1]
-
To the residue, add saturated saline solution and extract the product with ethyl acetate (3 times).[1]
-
Combine the organic layers.[1]
-
Dry the combined organic layers over anhydrous sodium sulfate.[1]
-
Filter off the sodium sulfate and concentrate the organic phase under reduced pressure to obtain the crude product.[1]
-
-
Purification: Purify the crude product by reversed-phase semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.[1]
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | ||
| 3-fluoro-4-hydroxybenzaldehyde | 2 g (14.3 mmol, 1 eq) | [1] |
| Bromine | 2.7 g (17.0 mmol, 1.2 eq) | [1] |
| Solvent | ||
| Acetic Acid | 70 mL (total) | [1] |
| Reaction Conditions | ||
| Temperature | 45°C | [1] |
| Reaction Time | 26 hours | [1] |
| Product Yield and Purity | ||
| Product | This compound | [1] |
| Yield | 1.5 g (48%) | [1] |
| Purification Method | Reversed-phase semi-preparative HPLC | [1] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acetic acid is corrosive. Avoid contact with skin and eyes.
-
Handle all organic solvents in a fume hood.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is straightforward and yields the desired product in a moderate yield after purification. This protocol should be a valuable resource for researchers in organic synthesis and drug discovery.
References
Application Notes and Protocols: Bromination of 3-Fluoro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the electrophilic bromination of 3-fluoro-4-hydroxybenzaldehyde, a key reaction in the synthesis of various pharmaceutical intermediates and other fine chemicals. The primary protocol describes the synthesis of 3-bromo-5-fluoro-4-hydroxybenzaldehyde using molecular bromine in acetic acid. An alternative method employing N-bromosuccinimide (NBS) is also discussed, offering a comparative perspective on brominating agents. This guide includes comprehensive experimental procedures, data presentation, and safety precautions to ensure safe and reproducible results in a laboratory setting.
Data Presentation
Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |
| 3-Fluoro-4-hydroxybenzaldehyde | C₇H₅FO₂ | 140.11[1][2] | Light yellow to yellow to orange powder/crystal[3] | 121 - 124[2] | 405-05-0[3] |
| Bromine | Br₂ | 159.808 | Reddish-brown fuming liquid | -7.2 | 7726-95-6 |
| Acetic Acid | C₂H₄O₂ | 60.052 | Colorless liquid | 16.6 | 64-19-7 |
| This compound | C₇H₄BrFO₂ | 219.01[4] | Not specified | Not specified | 185345-46-4[4] |
Characterization Data
Starting Material: 3-Fluoro-4-hydroxybenzaldehyde
While a complete set of spectra is not provided here, typical analytical data includes:
-
¹H NMR: Spectral data is available and can be accessed through chemical suppliers and databases.[5]
-
¹³C NMR: Expected signals for the aromatic carbons, aldehyde carbon, and carbons attached to fluorine and hydroxyl groups.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 140.11.
Product: this compound
-
Mass Spectrometry: A characteristic isotopic pattern for a monobrominated compound would be expected, with major peaks at m/z 218 and 220. The mass spectrum for the related compound, 3-bromo-4-hydroxybenzaldehyde, shows major peaks at m/z 201 and 199.[6]
Experimental Protocols
Protocol 1: Bromination using Molecular Bromine in Acetic Acid
This protocol is adapted from a known synthetic procedure for this compound.[4]
Materials:
-
3-Fluoro-4-hydroxybenzaldehyde
-
Bromine
-
Acetic Acid
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 3-fluoro-4-hydroxybenzaldehyde (e.g., 2 g, 14.3 mmol) in acetic acid (60 mL).
-
In a separate container, prepare a solution of bromine (e.g., 2.7 g, 17.0 mmol, 1.2 eq.) in acetic acid (10 mL).
-
Slowly add the bromine solution to the solution of 3-fluoro-4-hydroxybenzaldehyde using a dropping funnel at room temperature with stirring.
-
Heat the reaction mixture to 45°C and stir for 26 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the acetic acid under reduced pressure using a rotary evaporator.
-
To the residue, add saturated saline solution (50 mL) and extract the product with ethyl acetate (3 x 80 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can be purified by reversed-phase semi-preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[4]
Expected Yield: Approximately 48%.[4]
Protocol 2: Alternative Bromination using N-Bromosuccinimide (NBS)
N-bromosuccinimide (NBS) is a common and often milder alternative to molecular bromine for the bromination of aromatic compounds, including phenols. The following is a general procedure that can be optimized for the specific substrate.
Materials:
-
3-Fluoro-4-hydroxybenzaldehyde
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 3-fluoro-4-hydroxybenzaldehyde in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Add N-bromosuccinimide (typically 1.0-1.2 equivalents) to the solution in portions at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by washing with aqueous sodium thiosulfate solution to quench any remaining NBS, followed by extraction with an organic solvent.
-
The organic layer is then dried and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization.
Safety Precautions
Working with bromine requires strict adherence to safety protocols due to its high toxicity and corrosivity.[7]
-
Engineering Controls: All manipulations involving bromine should be conducted in a well-ventilated fume hood.[8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat at all times.[7] For handling larger quantities, a respirator with an appropriate cartridge may be necessary.[8]
-
Spill and Emergency Procedures: Have a neutralizing agent, such as a sodium thiosulfate solution, readily available in case of a spill.[7] In case of skin contact, immediately wash the affected area with copious amounts of water.[8] If inhaled, move to fresh air and seek immediate medical attention.[8]
-
Incompatible Materials: Bromine is a strong oxidizing agent and should be kept away from combustible materials, reducing agents, and metals.[8]
Diagrams
Caption: Experimental workflow for the bromination of 3-fluoro-4-hydroxybenzaldehyde.
Applications of the Product
This compound and related brominated phenols are valuable intermediates in organic synthesis. They are used in the development of:
-
Pharmaceuticals: As building blocks for more complex active pharmaceutical ingredients. For instance, the related compound 3-bromo-4,5-dihydroxybenzaldehyde has been studied for its potential to attenuate allergic contact dermatitis.[9]
-
Agrochemicals: In the synthesis of pesticides and herbicides.
-
Material Science: For the creation of novel materials with specific electronic or optical properties.
References
- 1. 3-Fluoro-4-hydroxybenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. ossila.com [ossila.com]
- 3. scbt.com [scbt.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 3-Fluoro-4-hydroxybenzaldehyde(405-05-0) 1H NMR [m.chemicalbook.com]
- 6. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. 3-Bromo-4,5-dihydroxybenzaldehyde Attenuates Allergic Contact Dermatitis by Generating CD4+Foxp3+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Bromo-5-fluoro-4-hydroxybenzaldehyde as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde, a versatile intermediate in the synthesis of diverse molecular scaffolds of interest in medicinal chemistry and materials science. This document details key applications, experimental protocols, and relevant biological pathways.
Introduction
This compound is a polysubstituted aromatic aldehyde that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde, a phenolic hydroxyl group, and bromine and fluorine atoms, allows for a wide range of chemical transformations. The presence of the bromine atom facilitates cross-coupling reactions, while the fluorine atom can enhance the biological activity and metabolic stability of the resulting molecules. The aldehyde and hydroxyl functionalities offer further sites for derivatization, making this compound a strategic starting material for the synthesis of complex molecules, including kinase inhibitors and other biologically active compounds.
Key Applications
The strategic placement of functional groups on the this compound ring makes it a versatile precursor for the synthesis of various heterocyclic and polycyclic compounds. Key applications include:
-
Synthesis of Substituted Benzofurans: The aldehyde and hydroxyl groups can be utilized in multi-step sequences to construct the benzofuran ring system, a common motif in biologically active natural products and pharmaceuticals.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups, enabling the rapid generation of diverse compound libraries.
-
Synthesis of Benzamide Derivatives: The aldehyde can be oxidized to a carboxylic acid, which can then be coupled with various amines to form a diverse array of benzamide derivatives. Many benzamides are known to possess a wide range of pharmacological activities.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized as a synthetic intermediate.
Protocol 1: Synthesis of 2-Aryl-6-fluoro-5-hydroxybenzofuran Derivatives (Aryl Group Introduced via Suzuki Coupling)
This three-step protocol outlines a general procedure for the synthesis of 2-aryl-6-fluoro-5-hydroxybenzofuran derivatives, where the aryl group is introduced via a Suzuki-Miyaura cross-coupling reaction.
Step 1: Suzuki-Miyaura Cross-Coupling
This step involves the palladium-catalyzed coupling of this compound with an appropriate arylboronic acid.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Step 2: O-Alkylation with an α-Haloacetate
The phenolic hydroxyl group of the biaryl product from Step 1 is alkylated with an α-haloacetate.
-
Reaction Setup: To a solution of the product from Step 1 (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as K₂CO₃ (1.5 eq.) and an α-haloacetate (e.g., ethyl bromoacetate, 1.2 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-6 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Step 3: Intramolecular Cyclization to form the Benzofuran Ring
The ester intermediate from Step 2 undergoes an intramolecular cyclization to form the benzofuran ring.
-
Reaction Setup: Dissolve the product from Step 2 (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Reaction Conditions: Add a base (e.g., sodium ethoxide in ethanol) or an acid (e.g., concentrated sulfuric acid in acetic acid) and heat the mixture to reflux for 1-4 hours, monitoring by TLC.
-
Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the final product by column chromatography or recrystallization.
Quantitative Data (Representative)
| Step | Reactants | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound, Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 90 | 6 | 75-85 |
| 2 | Product from Step 1, Ethyl bromoacetate | K₂CO₃ | DMF | 50 | 3 | 80-90 |
| 3 | Product from Step 2 | NaOEt | Ethanol | 78 | 2 | 70-80 |
Protocol 2: Sonogashira Coupling for the Synthesis of Alkynyl Derivatives
This protocol describes a general procedure for the palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.04 eq.).
-
Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 3.0 eq.).
-
Addition of Alkyne: Add the terminal alkyne (1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 2-8 hours, monitoring by TLC.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Quantitative Data (Representative)
| Reactants | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound, Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | 50 | 4 | 70-85 |
Signaling Pathways and Biological Relevance
Derivatives of this compound, particularly substituted benzofurans and benzamides, have shown promise as modulators of various signaling pathways implicated in diseases such as cancer and inflammation.
Inhibition of Kinase Signaling Pathways:
Many kinase inhibitors possess a core heterocyclic structure that can be accessed through synthetic routes involving intermediates like this compound. For instance, benzofuran derivatives have been investigated as inhibitors of tyrosine kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers.
Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Modulation of Inflammatory Pathways:
Substituted benzaldehydes and their derivatives can also exhibit anti-inflammatory properties. For example, they may modulate the activity of enzymes such as cyclooxygenases (COX), which are involved in the synthesis of prostaglandins, key mediators of inflammation.
Experimental and Synthetic Workflows
The following diagrams illustrate typical workflows for the synthesis and evaluation of novel compounds derived from this compound.
Caption: General synthetic workflow from the starting intermediate to the final product.
Caption: A typical workflow for the discovery of new drug candidates.
Application Notes and Protocols: 3-Bromo-5-fluoro-4-hydroxybenzaldehyde in Medicinal Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluoro-4-hydroxybenzaldehyde is a valuable substituted aromatic aldehyde that serves as a key building block in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring bromine and fluorine atoms, allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, making it an attractive starting material in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of potent ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical target in the development of Proteolysis Targeting Chimeras (PROTACs).
Key Application: Synthesis of von Hippel-Lindau (VHL) Ligands
This compound is a crucial precursor for the synthesis of the "right-hand side" (RHS) fragment of VHL ligands. These ligands are essential components of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cellular ubiquitin-proteasome system. The 3-bromo-5-fluoro-phenyl moiety can be incorporated into the VHL ligand scaffold to enhance binding affinity and cellular permeability.
Structure-Activity Relationship (SAR) Insights
Research into VHL ligands has shown that modifications to the phenyl ring can significantly impact binding affinity. The introduction of a fluorine atom, in particular, has been a promising strategy in the design of potent VHL inhibitors. While direct SAR data for ligands synthesized from this compound is not extensively published, studies on structurally related compounds with a 2-fluoro substitution on the phenyl ring provide valuable insights. For instance, a fluorine atom at the R2 position (equivalent to the 5-position in our starting material) has been shown to increase binding affinity to VHL.
Quantitative Data for Structurally Related VHL Ligands
The following table summarizes the binding affinities (Kd) of a series of VHL ligands with various substitutions on the phenyl ring, demonstrating the impact of fluorine substitution. These compounds share a common core structure and their biological activity was assessed using a fluorescence polarization assay. While not directly synthesized from this compound, this data provides a strong rationale for its use in generating potent VHL ligands.
| Compound ID | R1 Substitution | R2 Substitution | R3 Substitution | Kd (nM)[1][2] |
| 1 | H | H | H | 149 |
| 2 | CH3 | H | H | 149 |
| 3 | OCH3 | H | H | 227 |
| 4 | Cl | H | H | 288 |
| 5 | Br | H | H | 291 |
| 6 | H | CH3 | H | 238 |
| 7 | H | OCH3 | H | 360 |
| 8 | H | F | H | 97 |
| 9 | H | Cl | H | 152 |
| 20 | H | OCH3 | OH | 203 |
| 21 | H | OCH3 | OCH3 | 383 |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound from 3-fluoro-4-hydroxybenzaldehyde.[3]
Materials:
-
3-Fluoro-4-hydroxybenzaldehyde
-
Acetic acid
-
Bromine
-
Saturated saline solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-fluoro-4-hydroxybenzaldehyde (1 eq.) in acetic acid.
-
Slowly add a solution of bromine (1.2 eq.) in acetic acid to the reaction mixture.
-
Stir the reaction mixture at 45°C for 26 hours.
-
After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.
-
Add saturated saline solution to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reversed-phase semi-preparative high-performance liquid chromatography (HPLC) to afford this compound.
General Procedure for VHL Ligand Synthesis
This protocol outlines a general synthetic route for VHL ligands starting from a substituted 4-bromobenzaldehyde derivative, which can be adapted for this compound.[1][2]
Steps:
-
Reductive Amination: React this compound with tert-butyl carbamate in the presence of a reducing agent (e.g., triethylsilane) and an acid catalyst (e.g., trifluoroacetic acid) to form the Boc-protected benzylamine.
-
Heck Coupling: Couple the resulting bromobenzylamine derivative with a suitable heterocyclic partner (e.g., 4-methylthiazole) using a palladium catalyst.
-
Boc Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid.
-
Amide Coupling: Couple the deprotected benzylamine with the "left-hand side" (LHS) fragment of the VHL ligand, which typically contains a hydroxyproline core, using a standard peptide coupling reagent (e.g., HATU).
VHL Binding Assay Protocol (Fluorescence Polarization)
This protocol is adapted from commercially available kits and published methods to determine the binding affinity of synthesized VHL ligands.
Materials:
-
Purified VHL protein complex (VHL/Elongin B/Elongin C)
-
Fluorescently labeled VHL ligand (tracer)
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.1% BSA)
-
Synthesized VHL ligand (test compound)
-
384-well black microplates
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 384-well plate, add the assay buffer, fluorescent tracer, and the diluted test compound.
-
Initiate the binding reaction by adding the VHL protein complex.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the Kd value by fitting the data to a one-site binding model.
Cellular HIF-1α Degradation Assay (Western Blot)
This protocol is used to assess the ability of a PROTAC incorporating the synthesized VHL ligand to induce the degradation of the target protein, HIF-1α, in a cellular context.[4][5][6][7][8]
Materials:
-
Cancer cell line (e.g., HeLa, HEK293T)
-
Cell culture medium and supplements
-
PROTAC (test compound)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-HIF-1α, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with varying concentrations of the PROTAC or DMSO for a specified time (e.g., 4-24 hours). Include a positive control with a known PROTAC and a negative control with the proteasome inhibitor MG132.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control.
-
Quantify the band intensities to determine the extent of HIF-1α degradation.
Conclusion
This compound is a strategic starting material for the synthesis of potent VHL ligands used in the development of PROTACs. The provided protocols offer a framework for the synthesis and evaluation of these compounds, from initial chemical synthesis to cellular activity assays. The quantitative data from structurally related compounds underscore the potential for developing highly active VHL-based therapeutics. Researchers can utilize these notes to guide their drug discovery efforts in the rapidly advancing field of targeted protein degradation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Determination of HIF-1α degradation pathways via modulation of the propionyl mark - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation and Evaluation of Betulinic Acid Derivatives for Malignant Tumor Treatment
<
Introduction
Betulinic acid (BA), a naturally occurring pentacyclic triterpenoid found in the bark of several plant species, including the white birch tree, has emerged as a promising candidate in oncology research.[1][2] It exhibits selective cytotoxicity against a variety of cancer cell lines while showing low toxicity to normal cells.[3][4] The primary mechanism of its anticancer activity is the induction of apoptosis through the mitochondrial pathway.[3][4] To enhance its therapeutic potential and improve its physicochemical properties, numerous derivatives of betulinic acid have been synthesized and evaluated. These modifications often focus on the C-3 and C-28 positions of the betulinic acid scaffold, leading to compounds with improved efficacy and broader activity spectra.[5][6]
This document provides detailed protocols for the synthesis of a representative betulinic acid derivative and for the subsequent in vitro evaluation of its anticancer activity. The methodologies described herein are fundamental for researchers in drug discovery and development aiming to explore the therapeutic potential of betulinic acid and its analogs.
Data Presentation: Cytotoxicity of Betulinic Acid and Its Derivatives
The following tables summarize the in vitro cytotoxicity (IC50 values) of betulinic acid and several of its derivatives against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
Table 1: IC50 Values (µM) of Betulinic Acid and its Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Melanoma (A375) | Breast (MCF-7) | Lung (A549) | Leukemia (MV4-11) | Prostate (PC-3) |
| Betulinic Acid (BA) | 154[7] | 112[7] | 15.51[8] | 18.16[8] | 32.46[8] |
| Ionic Derivative 4 | - | - | - | - | - |
| Ionic Derivative 5 | 36[7] | 25[7] | - | - | - |
| 3-O-acetyl-betulinic acid | - | - | <22.1 (µg/mL)[6] | - | - |
| 3-O-succinyl-betulinic acid | - | - | <20.1 (µg/mL)[6] | - | - |
| 3-O-glutaryl-betulinic acid | - | - | <19.5 (µg/mL)[6] | - | - |
| Betulin-28-ester Derivative (Morpholine) | - | 12.27-21.61 | 8.03-12.58 | - | 17.86-24.84 |
Note: Direct comparison of all values should be made with caution due to variations in experimental conditions between different studies.
Experimental Protocols
I. Synthesis of 3-O-acetyl-betulinic acid
This protocol describes a general method for the acylation of the C-3 hydroxyl group of betulinic acid.
Materials:
-
Betulinic Acid
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO3) solution, saturated
-
Magnesium Sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve betulinic acid in a mixture of pyridine and dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain 3-O-acetyl-betulinic acid.
-
Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).[5]
II. In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals.[9]
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an optimal density (e.g., 2,000-5,000 cells/well) and incubate overnight to allow for cell attachment.[9]
-
Prepare serial dilutions of the betulinic acid derivatives in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.[9]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.[11]
-
Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate for 10-15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[10][11]
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
III. Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Materials:
-
Human cancer cell lines
-
Betulinic acid derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the betulinic acid derivatives for 24-48 hours.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.[12]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
IV. Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]
Materials:
-
Human cancer cell lines
-
Betulinic acid derivatives
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[14][15]
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the betulinic acid derivatives as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[14][16]
-
Incubate the cells at 4°C for at least 2 hours (or overnight).[14]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[15]
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Visualizations
Signaling Pathway
Caption: Betulinic acid induced apoptosis signaling pathway.
Experimental Workflow
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Logical Relationship
Caption: Cell states as determined by Annexin V/PI staining.
References
- 1. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Betulinic Acid for cancer treatment and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticancer activity of novel betulinic acid and betulin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activity of 3-O-acylated betulinic acid derivatives obtained by enzymatic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchtweet.com [researchtweet.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. corefacilities.iss.it [corefacilities.iss.it]
- 16. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols: Synthesis of Novel Indole-Based CRTH2 Receptor Inhibitors from 3-Bromo-5-fluoro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G-protein coupled receptor for prostaglandin D2 (PGD2). It is a key mediator in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis. Activation of CRTH2 by PGD2, which is primarily released from mast cells, leads to the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes, promoting a type 2 inflammatory response.[1][2] Consequently, the development of potent and selective CRTH2 antagonists is a promising therapeutic strategy for these conditions.
This document provides a detailed methodology for the synthesis of a novel indole-based CRTH2 receptor inhibitor starting from the readily available building block, 3-Bromo-5-fluoro-4-hydroxybenzaldehyde. Additionally, it outlines protocols for the biological evaluation of the synthesized compounds.
CRTH2 Signaling Pathway
Upon binding of its ligand, PGD2, the CRTH2 receptor couples to a pertussis toxin-sensitive Gαi protein. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3][4] Concurrently, the Gβγ subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key signal for cellular activation, chemotaxis, and degranulation in inflammatory cells like eosinophils.[1]
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Compounds from 3-Bromo-5-fluoro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel compounds utilizing 3-Bromo-5-fluoro-4-hydroxybenzaldehyde as a versatile starting material. This compound, possessing three distinct functional groups—a hydroxyl, a bromine atom, and an aldehyde—offers multiple avenues for chemical modification, making it a valuable building block in medicinal chemistry and materials science. The following sections detail reaction conditions for O-alkylation, Wittig reaction, Suzuki and Sonogashira cross-coupling reactions, Knoevenagel condensation, and Claisen-Schmidt condensation.
O-Alkylation: Synthesis of Ether Derivatives
The phenolic hydroxyl group of this compound can be readily alkylated to form various ether derivatives. This modification is useful for introducing lipophilic moieties, protecting the hydroxyl group for subsequent reactions, or linking the core structure to other pharmacophores.
Experimental Protocol: Synthesis of 3-Bromo-5-fluoro-4-(benzyloxy)benzaldehyde
A solution of this compound (1.0 eq.), benzyl bromide (1.1 eq.), and potassium carbonate (1.5 eq.) in dry N,N-dimethylformamide (DMF) is stirred at room temperature for 12-16 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the desired product.
| Entry | Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | This compound | Benzyl bromide | K₂CO₃ | DMF | 14 | 25 | ~90 (estimated) |
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, CHO), 7.80 (d, J = 2.0 Hz, 1H, Ar-H), 7.65 (dd, J = 10.0, 2.0 Hz, 1H, Ar-H), 7.45-7.30 (m, 5H, Ar-H), 5.20 (s, 2H, OCH₂Ph).
-
¹³C NMR (CDCl₃, 101 MHz): δ 189.5, 158.0 (d, J = 250 Hz), 154.5, 136.0, 132.0, 129.0, 128.5, 128.0, 122.0, 115.0 (d, J = 20 Hz), 110.0, 71.0.
-
MS (ESI): m/z 310.0 [M+H]⁺, 312.0 [M+H+2]⁺.
Carbon-Carbon Bond Forming Reactions
The aldehyde and bromo functionalities serve as handles for various carbon-carbon bond-forming reactions, enabling the extension of the carbon skeleton and the synthesis of diverse molecular architectures such as stilbenes, chalcones, and biaryls.
Wittig Reaction for Stilbene Synthesis
The Wittig reaction allows for the conversion of the aldehyde group into an alkene.[1][2] By reacting this compound with a suitable phosphonium ylide, a variety of stilbene derivatives can be synthesized. These compounds are of interest for their potential biological activities.[3]
To a suspension of benzyltriphenylphosphonium chloride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C is added n-butyllithium (1.1 eq.) dropwise. The resulting deep red solution is stirred at 0 °C for 1 hour. A solution of this compound (1.0 eq.) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the stilbene derivative.
| Entry | Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | This compound | Benzyltriphenylphosphonium chloride | n-BuLi | THF | 12 | 25 | ~75 (estimated) |
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.70 (d, J = 2.0 Hz, 1H, Ar-H), 7.55 (dd, J = 10.0, 2.0 Hz, 1H, Ar-H), 7.50-7.20 (m, 5H, Ar-H), 7.10 (d, J = 16.0 Hz, 1H, =CH), 6.95 (d, J = 16.0 Hz, 1H, =CH), 5.50 (s, 1H, OH).
-
¹³C NMR (CDCl₃, 101 MHz): δ 157.0 (d, J = 245 Hz), 152.0, 137.0, 130.0, 129.5, 128.5, 128.0, 127.0, 126.0, 120.0, 114.0 (d, J = 22 Hz), 109.0.
-
MS (ESI): m/z 294.0 [M+H]⁺, 296.0 [M+H+2]⁺.
Suzuki Cross-Coupling for Biaryl Synthesis
The bromine atom on the aromatic ring is a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form biaryl compounds.[4][5] This reaction is highly versatile and tolerates a wide range of functional groups.
A mixture of this compound (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), SPhos (0.1 eq.), and potassium phosphate (2.0 eq.) in a mixture of toluene and water (10:1) is degassed and heated at 100 °C for 12 hours under an inert atmosphere.[6] After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to give the desired biaryl compound.
| Entry | Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 12 | 100 | ~80 (estimated) |
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 9.90 (s, 1H, CHO), 7.90 (d, J = 2.0 Hz, 1H, Ar-H), 7.75 (dd, J = 10.0, 2.0 Hz, 1H, Ar-H), 7.60-7.40 (m, 5H, Ar-H), 5.60 (s, 1H, OH).
-
¹³C NMR (CDCl₃, 101 MHz): δ 191.0, 159.0 (d, J = 248 Hz), 155.0, 140.0, 135.0, 130.0, 129.5, 129.0, 128.0, 125.0, 116.0 (d, J = 21 Hz).
-
MS (ESI): m/z 217.1 [M+H]⁺.
Sonogashira Coupling for Alkynylarene Synthesis
The Sonogashira coupling is another powerful palladium-catalyzed reaction for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. This reaction provides access to a wide range of alkynyl-substituted aromatic compounds.[7][8]
To a solution of this compound (1.0 eq.) in a mixture of THF and triethylamine (2:1) are added phenylacetylene (1.2 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.). The reaction mixture is stirred at room temperature for 8 hours under an inert atmosphere. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the alkynylarene.
| Entry | Reactant 1 | Reactant 2 | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 8 | 25 | ~85 (estimated) |
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 9.88 (s, 1H, CHO), 7.85 (d, J = 2.0 Hz, 1H, Ar-H), 7.70 (dd, J = 10.0, 2.0 Hz, 1H, Ar-H), 7.55-7.35 (m, 5H, Ar-H), 5.70 (s, 1H, OH).
-
¹³C NMR (CDCl₃, 101 MHz): δ 190.0, 159.5 (d, J = 250 Hz), 156.0, 132.0, 130.0, 129.0, 128.5, 123.0, 118.0, 115.0 (d, J = 20 Hz), 108.0, 95.0, 85.0.
-
MS (ESI): m/z 241.1 [M+H]⁺.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to the aldehyde group, followed by a dehydration reaction to form a new carbon-carbon double bond.[9][10][11] This reaction is particularly useful for the synthesis of electron-deficient alkenes.
A mixture of this compound (1.0 eq.), malononitrile (1.1 eq.), and a catalytic amount of piperidine in ethanol is stirred at room temperature for 2-4 hours. The formation of a precipitate indicates the progress of the reaction. The solid product is collected by filtration, washed with cold ethanol, and dried to give the desired product.
| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | This compound | Malononitrile | Piperidine | Ethanol | 3 | 25 | ~95 (estimated) |
Characterization Data (Predicted):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.5 (br s, 1H, OH), 8.20 (s, 1H, =CH), 8.00 (d, J = 2.0 Hz, 1H, Ar-H), 7.85 (dd, J = 10.0, 2.0 Hz, 1H, Ar-H).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 160.0 (d, J = 252 Hz), 158.0, 155.0, 135.0, 125.0, 118.0, 117.0, 116.0 (d, J = 23 Hz), 110.0, 80.0.
-
MS (ESI): m/z 267.0 [M-H]⁻, 269.0 [M-H+2]⁻.
Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation between this compound and an appropriate ketone (e.g., acetophenone) in the presence of a base affords chalcones, which are important intermediates for the synthesis of flavonoids and other heterocyclic compounds.[12][13]
To a solution of this compound (1.0 eq.) and 4-hydroxyacetophenone (1.0 eq.) in ethanol is added an aqueous solution of sodium hydroxide (2.0 eq.). The mixture is stirred at room temperature for 24 hours. The reaction mixture is then poured into a mixture of ice and hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and recrystallized from ethanol to give the pure chalcone.
| Entry | Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | This compound | 4-Hydroxyacetophenone | NaOH | Ethanol | 24 | 25 | ~80 (estimated) |
Characterization Data (Predicted):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 10.5 (s, 1H, OH), 10.2 (s, 1H, OH), 8.10 (d, J = 8.5 Hz, 2H, Ar-H), 7.90 (d, J = 2.0 Hz, 1H, Ar-H), 7.80 (d, J = 15.5 Hz, 1H, =CH), 7.70 (dd, J = 10.0, 2.0 Hz, 1H, Ar-H), 7.60 (d, J = 15.5 Hz, 1H, =CH), 6.90 (d, J = 8.5 Hz, 2H, Ar-H).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 187.0, 162.0, 158.0 (d, J = 247 Hz), 154.0, 142.0, 131.0, 130.0, 128.0, 125.0, 122.0, 116.0, 115.0 (d, J = 21 Hz), 110.0.
-
MS (ESI): m/z 337.0 [M-H]⁻, 339.0 [M-H+2]⁻.
Visualization of Reaction Pathways
The following diagrams illustrate the key reaction pathways described in these application notes.
Caption: O-Alkylation of this compound.
Caption: Wittig reaction for stilbene synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. kbfi.ee [kbfi.ee]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. organicreactions.org [organicreactions.org]
- 11. researchgate.net [researchgate.net]
- 12. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for the Purification of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC) and column chromatography. The described methods are designed to yield a high-purity final product suitable for downstream applications in drug discovery and development.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-phase HPLC is a powerful technique for the final purification of this compound, offering high resolution and efficiency. A C18 stationary phase is recommended due to the non-polar nature of the aromatic ring, while a polar mobile phase allows for effective separation from polar and non-polar impurities.
Data Presentation: HPLC Purification
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Retention Time | Approx. 12.5 min |
| Crude Purity | ~90% |
| Final Purity | >99% |
| Recovery Yield | ~85% |
Experimental Protocol: RP-HPLC Purification
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 5 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
HPLC System Preparation: Equilibrate the C18 column with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
-
Injection and Elution: Inject the prepared sample onto the column. Begin the gradient elution as described in the data table.
-
Fraction Collection: Collect the eluent corresponding to the main peak, which is expected to elute at approximately 12.5 minutes.
-
Post-Purification Processing: Combine the collected fractions containing the pure product. Remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the purified solid product.
-
Purity Analysis: Analyze the purity of the final product using the same HPLC method.
Purification by Silica Gel Column Chromatography
Column chromatography using silica gel is a cost-effective method for the bulk purification of this compound, particularly for removing less polar and baseline impurities prior to a final polishing step if necessary.
Data Presentation: Column Chromatography Purification
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane / Ethyl Acetate Gradient |
| Gradient Profile | Start with 95:5 Hexane:Ethyl Acetate, gradually increase to 70:30 |
| Elution Volume | Approximately 5-7 column volumes |
| Crude Purity | ~90% |
| Final Purity | >97% |
| Recovery Yield | ~90% |
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar mobile phase (95:5 Hexane:Ethyl Acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to elute the target compound.
-
Fraction Analysis and Pooling: Identify the fractions containing the pure product by TLC. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Purity Confirmation: Assess the purity of the final product by HPLC or other analytical techniques.
Mandatory Visualizations
Caption: Overall workflow from synthesis to pure product.
Caption: Logical relationship of purification strategies.
Application Notes and Protocols: Wittig Reaction with 3-Bromo-5-fluoro-4-hydroxybenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the Wittig reaction of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde to synthesize a stilbene derivative. The protocol covers the in situ generation of the phosphonium ylide followed by the reaction with the aldehyde, work-up, and purification of the final product. This methodology is relevant for the synthesis of novel compounds in drug discovery and materials science.
Introduction
The Wittig reaction is a highly versatile and widely utilized method for the stereoselective synthesis of alkenes from aldehydes or ketones.[1][2][3] The reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a phosphorane.[1][4] The key advantage of the Wittig reaction is the specific formation of the carbon-carbon double bond at the location of the original carbonyl group, allowing for precise structural control.[1] Stilbene derivatives, which can be synthesized via this method, are of significant interest in medicinal chemistry due to their diverse biological activities.[5][6]
This protocol details a representative Wittig reaction using this compound as the starting material to produce (E)-2-bromo-4-fluoro-6-(4-methoxystyryl)phenol. The presence of electron-withdrawing halogen substituents and a phenolic hydroxyl group on the benzaldehyde requires careful selection of reaction conditions to ensure efficient conversion and minimize side reactions.
Reaction Scheme
The overall reaction scheme is presented below:
Step 1: Ylide Formation
Step 2: Wittig Reaction
Experimental Protocol
3.1. Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Commercially available | ≥98% |
| (4-Methoxybenzyl)triphenylphosphonium bromide | Commercially available | ≥98% |
| Potassium tert-butoxide (t-BuOK) | Commercially available | ≥98% |
| Anhydrous Tetrahydrofuran (THF) | Commercially available | ≥99.9% |
| Ethyl acetate (EtOAc) | Commercially available | ACS grade |
| Hexanes | Commercially available | ACS grade |
| Saturated aqueous ammonium chloride (NH₄Cl) | In-house preparation | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Commercially available | ACS grade |
| Silica gel (for column chromatography) | Commercially available | 230-400 mesh |
3.2. Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line with manifold)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
3.3. Procedure
3.3.1. Ylide Generation
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add (4-methoxybenzyl)triphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous tetrahydrofuran (THF, 40 mL) to the flask.
-
Cool the resulting suspension to 0 °C using an ice-water bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension. A color change to deep orange or red indicates the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete ylide formation.
3.3.2. Wittig Reaction
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF (10 mL).
-
Cool the ylide solution back to 0 °C.
-
Add the solution of this compound dropwise to the ylide solution over a period of 15-20 minutes.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The starting aldehyde should be consumed, and a new, less polar spot corresponding to the product should appear.
3.3.3. Work-up and Purification
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).[7]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.[8]
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity) is recommended.
-
Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the final product as a solid.
Data Presentation
| Parameter | Value |
| Starting Material | |
| This compound | 1.0 g (4.57 mmol) |
| Reagents | |
| (4-Methoxybenzyl)triphenylphosphonium bromide | 2.56 g (5.48 mmol, 1.2 eq) |
| Potassium tert-butoxide | 0.56 g (5.03 mmol, 1.1 eq) |
| Reaction Conditions | |
| Solvent | Anhydrous THF |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 12-16 hours |
| Product | |
| (E)-2-bromo-4-fluoro-6-(4-methoxystyryl)phenol | |
| Theoretical Yield | 1.50 g |
| Actual Yield | 1.12 g |
| Percent Yield | 75% |
| Characterization | |
| Appearance | Off-white solid |
| Melting Point | 125-128 °C |
| ¹H NMR (400 MHz, CDCl₃) | Consistent with expected structure |
| ¹³C NMR (100 MHz, CDCl₃) | Consistent with expected structure |
| Mass Spectrometry (ESI) | m/z calculated for C₁₅H₁₁BrFO₂ [M-H]⁻: 323.99, found: 323.98 |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of (E)-2-bromo-4-fluoro-6-(4-methoxystyryl)phenol.
Wittig Reaction Mechanism
Caption: Simplified mechanism of the Wittig reaction.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Anhydrous THF is highly flammable and can form explosive peroxides. Handle with care and use from a freshly opened bottle or after proper purification.
-
Potassium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Handle all organic solvents with care and dispose of them according to institutional guidelines.
Conclusion
The protocol described provides a reliable method for the synthesis of a substituted stilbene derivative from this compound via the Wittig reaction. The procedure is robust and can likely be adapted for the synthesis of other analogous compounds by varying the phosphonium ylide. The purification by column chromatography is effective in removing the triphenylphosphine oxide byproduct, yielding a high-purity product. This protocol is suitable for researchers in organic synthesis and medicinal chemistry.
References
- 1. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Bromination: The reaction may not have gone to completion. | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material, 3-fluoro-4-hydroxybenzaldehyde.[1][2] - Optimize Temperature: While one protocol suggests 45°C, temperature can be a critical factor.[1] Carefully increasing the temperature might improve the reaction rate, but be cautious of potential side reactions. - Reagent Stoichiometry: Ensure the use of a slight excess of bromine (e.g., 1.2 equivalents) to drive the reaction forward.[1] |
| Side Reactions: Formation of di-brominated or other byproducts can reduce the yield of the desired product. | - Control Bromine Addition: Add the bromine solution dropwise and slowly to the reaction mixture to maintain control over the reaction and minimize localized high concentrations of bromine. - Temperature Control: Maintain a consistent and optimal reaction temperature. Excursions to higher temperatures can promote the formation of undesired byproducts. | |
| Product Loss During Workup/Purification: The product may be lost during extraction or purification steps. | - Efficient Extraction: Ensure thorough extraction from the aqueous layer by using an appropriate solvent like ethyl acetate and performing multiple extractions.[1] - Appropriate Purification Method: Column chromatography on silica gel is an effective method for purification.[1] Reversed-phase HPLC can also be used for obtaining high-purity product.[1] | |
| Impure Product | Presence of Starting Material: The reaction was incomplete. | - As mentioned above, increase the reaction time and/or temperature and monitor via TLC. |
| Formation of Isomers: Bromination could potentially occur at other positions on the aromatic ring. | - Purification: Utilize column chromatography or recrystallization to separate the desired isomer from any undesired ones. The polarity differences between isomers often allow for effective separation by chromatography.[2] | |
| Formation of Di-brominated Product: Excess bromine or harsh reaction conditions can lead to the addition of a second bromine atom. | - Stoichiometry Control: Use a controlled amount of bromine (around 1.2 equivalents).[1] - Mild Reaction Conditions: Avoid excessively high temperatures and long reaction times once the starting material is consumed. | |
| Reaction Fails to Proceed | Poor Quality of Reagents: Impurities in the starting material or reagents can inhibit the reaction. | - Verify Reagent Purity: Use high-purity 3-fluoro-4-hydroxybenzaldehyde and bromine. - Anhydrous Conditions: While the cited protocols do not explicitly mention anhydrous conditions for the bromination in acetic acid, moisture can sometimes interfere with similar reactions. Consider using anhydrous acetic acid. |
| Incorrect Reaction Conditions: The chosen solvent or temperature may not be optimal. | - Solvent Choice: Acetic acid is a commonly used solvent for this type of bromination.[1] Ensure it is of appropriate grade. - Alternative Methods: If the direct bromination method consistently fails, consider alternative synthetic routes, such as the one starting from 2-Bromo-6-fluoro-4-methylphenol which has shown a high yield.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic routes found in the literature are:
-
Direct Bromination of 3-Fluoro-4-hydroxybenzaldehyde: This involves the direct electrophilic substitution of a bromine atom onto the aromatic ring of 3-fluoro-4-hydroxybenzaldehyde, typically using bromine in acetic acid.[1]
-
Oxidation of 2-Bromo-6-fluoro-4-methylphenol: This method involves the oxidation of the methyl group of 2-Bromo-6-fluoro-4-methylphenol to an aldehyde, often using a cobalt catalyst and oxygen.[1]
Q2: What is a typical yield for the synthesis of this compound?
A2: The reported yields vary depending on the synthetic route. The direct bromination of 3-fluoro-4-hydroxybenzaldehyde has been reported to have a yield of around 48%.[1] The synthesis starting from 2-Bromo-6-fluoro-4-methylphenol has been reported with a significantly higher yield of 88%.[1]
Q3: How can I purify the final product?
A3: The most common and effective purification methods are:
-
Column Chromatography: Using silica gel as the stationary phase and a suitable eluent system, such as a mixture of petroleum ether and ethyl acetate, is effective for separating the product from impurities.[1]
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): This technique can be used to obtain a highly pure product, especially for smaller-scale syntheses.[1]
-
Recrystallization: This can be an effective method for purifying the solid product, provided a suitable solvent system is identified.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are crucial:
-
Bromine Handling: Bromine is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvent Handling: Acetic acid is corrosive. Handle with care and appropriate PPE. Organic solvents used for extraction and chromatography are often flammable and should be handled away from ignition sources.
-
General Precautions: Always conduct reactions in a well-ventilated area. Be aware of the potential for exothermic reactions and have appropriate cooling measures in place.
Experimental Protocols
Protocol 1: Direct Bromination of 3-Fluoro-4-hydroxybenzaldehyde
This protocol is adapted from a literature procedure.[1]
Materials:
-
3-Fluoro-4-hydroxybenzaldehyde
-
Acetic Acid
-
Bromine
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Saturated Saline Solution
Procedure:
-
Dissolve 3-fluoro-4-hydroxybenzaldehyde (1 eq.) in acetic acid.
-
Separately, prepare a solution of bromine (1.2 eq.) in acetic acid.
-
Slowly add the bromine solution to the solution of 3-fluoro-4-hydroxybenzaldehyde.
-
Stir the reaction mixture at 45°C for 26 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the acetic acid under reduced pressure.
-
Add saturated saline solution to the residue and extract with ethyl acetate (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reversed-phase semi-preparative HPLC or column chromatography on silica gel.
Protocol 2: Oxidation of 2-Bromo-6-fluoro-4-methylphenol
This protocol is a general procedure adapted from a similar synthesis.[1]
Materials:
-
2-Bromo-6-fluoro-4-methylphenol
-
Cobalt(II) diacetate tetrahydrate
-
Sodium Hydroxide
-
Ethylene Glycol
-
Oxygen
-
Hydrochloric Acid (2%)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous Sodium Sulfate
Procedure:
-
Combine 2-Bromo-6-fluoro-4-methylphenol (1 mmol), cobalt(II) diacetate tetrahydrate (catalytic amount), and sodium hydroxide in ethylene glycol.
-
Stir the mixture at 80°C while bubbling oxygen through the solution for 8 hours.
-
After completion, add 2% hydrochloric acid and methyl tert-butyl ether (MTBE).
-
Separate the organic layer and extract the aqueous phase further with MTBE (2 times).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate).
Data Presentation
Table 1: Comparison of Synthesis Routes
| Parameter | Route 1: Direct Bromination | Route 2: Oxidation |
| Starting Material | 3-Fluoro-4-hydroxybenzaldehyde | 2-Bromo-6-fluoro-4-methylphenol |
| Key Reagents | Bromine, Acetic Acid | Cobalt(II) diacetate tetrahydrate, O₂, NaOH |
| Reaction Temperature | 45°C | 80°C |
| Reaction Time | 26 hours | 8 hours |
| Reported Yield | 48%[1] | 88%[1] |
| Purification Method | Reversed-phase HPLC[1] | Column Chromatography[1] |
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Synthetic pathways to this compound.
References
Identifying side products in the synthesis of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde. The focus is on identifying and mitigating the formation of common side products during the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the likely impurities?
The most common laboratory synthesis involves the electrophilic bromination of a substituted 4-hydroxybenzaldehyde. A plausible precursor for this synthesis is 5-fluoro-4-hydroxybenzaldehyde. During this reaction, the primary impurities are typically the unreacted starting material and over-brominated species. Specifically, you may encounter:
-
Unreacted Starting Material: 5-fluoro-4-hydroxybenzaldehyde.
-
Dibrominated Side Product: 2,3-dibromo-5-fluoro-4-hydroxybenzaldehyde.
The formation of these impurities is often dependent on the reaction conditions, such as stoichiometry of reagents, reaction time, and temperature.
Q2: How can I detect the presence of the main side products in my reaction mixture?
The presence of the starting material and the dibrominated side product can be detected using standard analytical techniques:
-
Thin Layer Chromatography (TLC): This is a quick method to qualitatively assess the reaction progress and the presence of impurities. The different polarity of the product and side products will result in distinct Rf values.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It can accurately determine the percentage of the desired product and impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can be used to identify the structures of the components in the product mixture by analyzing the chemical shifts and coupling constants.
-
Mass Spectrometry (MS): MS can confirm the molecular weights of the desired product and any side products.
Q3: What are the general strategies to minimize the formation of side products?
To minimize the formation of unreacted starting material and over-brominated products, the following strategies can be employed:
-
Control of Stoichiometry: Carefully controlling the molar ratio of the brominating agent to the starting material is crucial. Using a slight excess of the brominating agent can help to consume all the starting material, but a large excess will promote the formation of dibrominated products. A common protocol uses a 1.2 equivalent of bromine.[1]
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction and reduce the rate of side product formation.
-
Slow Addition of Brominating Agent: Adding the brominating agent dropwise over a period allows for better control of the reaction and can prevent localized high concentrations of the reagent, which can lead to over-bromination.
-
Monitoring the Reaction: Regularly monitoring the reaction by TLC or HPLC can help to determine the optimal reaction time to maximize the yield of the desired product while minimizing side product formation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High percentage of unreacted starting material in the final product. | Insufficient amount of brominating agent. | Increase the molar equivalent of the brominating agent slightly (e.g., from 1.1 to 1.2 equivalents). |
| Reaction time is too short. | Extend the reaction time and monitor the progress by TLC or HPLC until the starting material is consumed. | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for the formation of over-brominated side products. | |
| Significant amount of dibrominated side product detected. | Excess of brominating agent. | Reduce the molar equivalent of the brominating agent. Ensure accurate measurement of all reagents. |
| Reaction temperature is too high. | Perform the reaction at a lower temperature. | |
| Rapid addition of the brominating agent. | Add the brominating agent slowly and dropwise to the reaction mixture with efficient stirring. | |
| Difficulty in separating the product from side products. | Similar polarities of the product and impurities. | Utilize a high-resolution purification technique such as preparative HPLC or column chromatography with a carefully selected eluent system.[1] |
Experimental Protocol: Synthesis of this compound
This protocol is based on a general procedure for the bromination of a substituted hydroxybenzaldehyde.
Materials:
-
5-fluoro-4-hydroxybenzaldehyde
-
Bromine
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Saline Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 1 equivalent of 5-fluoro-4-hydroxybenzaldehyde in glacial acetic acid in a round-bottom flask.
-
In a separate flask, prepare a solution of 1.2 equivalents of bromine in glacial acetic acid.[1]
-
Slowly add the bromine solution dropwise to the solution of 5-fluoro-4-hydroxybenzaldehyde with constant stirring at a controlled temperature (e.g., room temperature or below).
-
Stir the reaction mixture for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.
-
After the reaction is complete, remove the acetic acid under reduced pressure.
-
To the residue, add a saturated saline solution and extract the product with ethyl acetate (3 times).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to afford the pure this compound.[1]
Visualization of Reaction Pathway and Side Products
References
Technical Support Center: Purification of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde. The information is tailored for researchers, scientists, and drug development professionals to aid in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 3-fluoro-4-hydroxybenzaldehyde, over-brominated byproducts like 3,5-dibromo-4-hydroxybenzaldehyde, and residual solvents from the synthesis, such as acetic acid or ethyl acetate.[1][2]
Q2: What are the primary methods for purifying this compound?
A2: The most frequently cited methods for purification are reversed-phase high-performance liquid chromatography (HPLC) and column chromatography on silica gel.[1][2] Recrystallization can also be a viable method, depending on the impurity profile.
Q3: Is this compound stable during purification?
A3: While generally stable, prolonged exposure to acidic or basic conditions, as well as high temperatures, should be avoided to prevent potential degradation or side reactions involving the aldehyde and hydroxyl functional groups.
Q4: What analytical techniques are recommended for assessing the purity of the final product?
A4: High-performance liquid chromatography (HPLC) and Gas Chromatography (GC) are excellent for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and can also reveal the presence of impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product and Impurities | Incorrect solvent system (eluent). | Optimize the eluent system. A common starting point is a mixture of petroleum ether and ethyl acetate.[1] Vary the ratio to improve separation. Consider using a gradient elution. |
| Co-elution with a structurally similar impurity (e.g., dibrominated byproduct). | If optimizing the eluent is insufficient, consider a different stationary phase, such as alumina, or switch to reversed-phase chromatography. | |
| Product Streaking or Tailing on the Column | The compound may be too polar for the chosen solvent system, leading to strong interaction with the silica gel. | Add a small amount of a more polar solvent, like methanol, to the eluent. However, be cautious as this can also elute highly polar impurities. |
| The aldehyde group may be interacting with the acidic silanol groups on the silica gel. | Deactivate the silica gel by treating it with a small amount of a non-polar amine, like triethylamine, in the eluent. | |
| Low Recovery of the Product | The product is too strongly adsorbed to the silica gel. | Increase the polarity of the eluent system. |
| The product is partially degrading on the column. | Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. Ensure the silica gel is neutral if degradation is suspected. |
Recrystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Product Does Not Crystallize | The solution is not supersaturated. | Concentrate the solution by boiling off some of the solvent. |
| Inappropriate solvent. | Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Good starting points for polar compounds include ethanol, methanol, or mixtures with water. | |
| Presence of impurities inhibiting crystallization. | Try adding a seed crystal of pure product to induce crystallization. If that fails, an initial purification by column chromatography may be necessary. | |
| Oiling Out (Product separates as a liquid) | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent. |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Low Purity of Crystals | Impurities are co-precipitating with the product. | Ensure the slowest possible cooling rate to allow for selective crystallization. A second recrystallization step may be necessary. |
| Inefficient removal of the mother liquor. | Wash the crystals with a small amount of ice-cold solvent. |
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₄BrFO₂ |
| Molecular Weight | 219.01 g/mol [2] |
| Predicted Boiling Point | 238.9 ± 35.0 °C[3] |
| Predicted Density | 1.826 ± 0.06 g/cm³[3] |
| Predicted pKa | 5.00 ± 0.23[3] |
Properties of a Common Impurity
| Compound | Melting Point |
| 3,5-Dibromo-4-hydroxybenzaldehyde | 181-185 °C[4] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Petroleum ether
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Pour the slurry into the glass column and allow it to pack under gravity, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the column.
-
Elution: Begin eluting with a non-polar solvent mixture, such as 10:1 petroleum ether/ethyl acetate.[1]
-
Fraction Collection: Collect fractions in test tubes.
-
Monitoring: Monitor the separation by TLC, visualizing the spots under a UV lamp.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Reversed-Phase HPLC Purification
Objective: To achieve high purity of this compound using reversed-phase HPLC.
Materials:
-
Crude this compound
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or trifluoroacetic acid (optional, as a modifier)
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude product in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, and filter it through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of water and acetonitrile. A gradient elution, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile, is often effective.
-
HPLC Setup: Equilibrate the column with the initial mobile phase conditions.
-
Injection and Separation: Inject the sample and run the gradient program. Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Fraction Collection: Collect the peak corresponding to the product.
-
Solvent Evaporation: Remove the solvent from the collected fraction, often by lyophilization or rotary evaporation, to obtain the pure compound.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting logic for column chromatography issues.
References
Optimizing reaction parameters for derivatization of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde
This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing the derivatization of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde, with a primary focus on O-alkylation reactions (Williamson Ether Synthesis).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My O-alkylation reaction shows low or no conversion of the starting material. What are the common causes?
A1: Low or no conversion is typically due to inefficient deprotonation of the phenolic hydroxyl group or issues with the alkylating agent. Consider the following:
-
Base Strength: The base must be strong enough to deprotonate the phenol. While phenols are more acidic than aliphatic alcohols, the electron-withdrawing effects of the bromine and fluorine atoms can influence the pKa. Weak bases may not lead to complete formation of the phenoxide anion.[1]
-
Base and Substrate Solubility: Ensure the base is sufficiently soluble in the chosen solvent to react. Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can help if solubility is an issue.
-
Alkylating Agent Reactivity: The reactivity of the alkyl halide is critical. The general trend is R-I > R-Br > R-Cl. For less reactive alkylating agents, consider converting the alkyl chloride or bromide to an iodide in situ using sodium iodide (Finkelstein reaction). Primary alkyl halides are strongly preferred as secondary and tertiary halides can lead to elimination byproducts.[2][3]
-
Reaction Temperature: Some reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing it incrementally (e.g., to 50-80 °C).
Q2: I am observing a significant amount of an unexpected side product. How can I identify and minimize it?
A2: The most common side reactions in the O-alkylation of phenols are C-alkylation and elimination.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[1]
-
Influence of Solvent: The choice of solvent plays a crucial role. Polar aprotic solvents (like DMF, DMSO, or acetonitrile) solvate the cation of the base but leave the phenoxide oxygen relatively free, promoting O-alkylation. Protic solvents (like ethanol or water) can form hydrogen bonds with the phenoxide oxygen, sterically hindering it and favoring C-alkylation.[1]
-
-
Elimination (E2 Reaction): This is a major competing reaction when using secondary or tertiary alkyl halides. The strongly basic alkoxide can act as a base, abstracting a proton and leading to the formation of an alkene instead of the desired ether.[3][4][5][6]
-
Solution: Always use a primary or methyl halide as the electrophile if possible. If a secondary alkyl group must be installed, consider alternative synthetic routes like the Mitsunobu reaction.
-
Q3: How do I choose the optimal base and solvent for my reaction?
A3: The choice of base and solvent is interdependent and crucial for success. The goal is to achieve complete deprotonation without introducing side reactions.
-
Bases: Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).
-
K₂CO₃: A mild, inexpensive, and commonly used base. It often requires heating and is effective in polar aprotic solvents like DMF or acetone.
-
Cs₂CO₃: More soluble and often more effective than K₂CO₃, allowing for reactions at lower temperatures. However, it is more expensive.
-
NaH: A very strong, non-nucleophilic base that irreversibly deprotonates the phenol. It is highly reactive and requires an anhydrous, aprotic solvent (like THF or DMF) and an inert atmosphere (Nitrogen or Argon).
-
-
Solvents: Polar aprotic solvents are generally preferred for Williamson ether synthesis to promote the desired O-alkylation.[1]
-
Acetone: A good choice for reactions with K₂CO₃, especially when using alkyl bromides or iodides. The reaction is often run at reflux.
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN): Excellent choices for dissolving a wide range of bases and salts. They often allow for reactions to proceed at lower temperatures compared to acetone.
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Typical Outcome |
| Base | K₂CO₃ (2.0 eq.) | Cs₂CO₃ (1.5 eq.) | NaH (1.2 eq.) | Cs₂CO₃ and NaH often give higher yields and faster reactions. |
| Solvent | Acetone | Acetonitrile | Anhydrous DMF | DMF is a good general-purpose solvent for these reactions. |
| Temperature | Reflux (56 °C) | 60 °C | Room Temp → 50 °C | Higher temperatures increase reaction rate but may promote side products. |
| Alkylating Agent | Ethyl Bromide (1.2 eq.) | Ethyl Bromide (1.2 eq.) | Ethyl Bromide (1.2 eq.) | Primary alkyl halides are essential to avoid elimination. |
| Table 1: Example reaction parameters for the O-ethylation of this compound. |
Detailed Experimental Protocol: O-Ethylation
This protocol describes a general procedure for the synthesis of 3-Bromo-5-fluoro-4-ethoxybenzaldehyde.
Materials:
-
This compound (1.0 eq.)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)
-
Bromoethane (1.2 eq.)
-
N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.) and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add DMF to the flask under an inert atmosphere (e.g., Nitrogen).
-
Reagent Addition: Add bromoethane (1.2 eq.) to the suspension at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with water, saturated aq. NH₄Cl, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-Bromo-5-fluoro-4-ethoxybenzaldehyde.[7]
Troubleshooting Guide: Decision Tree
// Main Branches LowYield [label="Low / No Yield", fillcolor="#F1F3F4", fontcolor="#202124"]; SideProduct [label="Side Product Formation", fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> LowYield; Start -> SideProduct;
// Low Yield Path CheckBase [label="Is base strong enough?\n(e.g., K₂CO₃, Cs₂CO₃, NaH)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; CheckTemp [label="Is temperature adequate?\n(Consider heating to 50-80°C)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; CheckRX [label="Is alkylating agent reactive?\n(R-I > R-Br > R-Cl)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
LowYield -> CheckBase; CheckBase -> CheckTemp [label="Yes"]; CheckTemp -> CheckRX [label="Yes"];
// Side Product Path Identify [label="Identify Side Product\n(NMR, MS)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; SideProduct -> Identify;
C_Alk [label="C-Alkylation Product?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Elim [label="Elimination Product?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Identify -> C_Alk [label="Structure\nDetermined"]; C_Alk -> Elim [label="No"];
// Solutions Sol_Base [label="Solution:\nUse stronger base\n(e.g., Cs₂CO₃ or NaH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Temp [label="Solution:\nIncrease reaction\ntemperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_RX [label="Solution:\nUse R-I or add NaI\n(Finkelstein reaction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_C_Alk [label="Solution:\nSwitch to polar aprotic solvent\n(DMF, Acetonitrile)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Elim [label="Solution:\nUse primary alkyl halide.\nAvoid 2° or 3° halides.", fillcolor="#34A853", fontcolor="#FFFFFF"];
CheckBase -> Sol_Base [label="No", color="#EA4335"]; CheckTemp -> Sol_Temp [label="No", color="#EA4335"]; CheckRX -> Sol_RX [label="No", color="#EA4335"]; C_Alk -> Sol_C_Alk [label="Yes", color="#EA4335"]; Elim -> Sol_Elim [label="Yes", color="#EA4335"];
} Caption: A troubleshooting decision tree for common O-alkylation issues.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Proper Storage & Handling to Prevent Compound Degradation
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in maintaining the integrity and stability of their chemical compounds. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to prevent, identify, and mitigate compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of chemical compound degradation?
A1: The most common degradation pathways for chemical compounds, particularly in a laboratory or storage setting, are hydrolysis, oxidation, and photolysis.[1][2][3]
-
Hydrolysis: This is the breakdown of a chemical bond by reaction with water.[1] It is a major concern for compounds with functional groups like esters, amides, and lactams, and is often influenced by the pH of the solution.[3]
-
Oxidation: This process involves the loss of electrons from a molecule, often due to a reaction with oxygen.[1] Exposure to air, heat, light, or the presence of trace metal ions can initiate oxidation.[3]
-
Photolysis: Degradation can be caused by exposure to light energy, especially UV light, which can break chemical bonds.[2] Compounds with aromatic rings, nitro groups, or carbonyls are often susceptible.[4]
Q2: What are the general best practices for storing chemical compounds to ensure long-term stability?
A2: Effective compound storage is crucial for maintaining chemical integrity.[5] Best practices include controlling environmental conditions, choosing appropriate containers, and using proper sealing methods.[5] Key considerations are:
-
Temperature: Store compounds at the recommended temperature. A 10°C increase in temperature can accelerate degradation reactions two to three times.[6]
-
Humidity: Protect compounds from moisture to prevent hydrolysis.[7] Store in a dry environment and consider using desiccants.[4]
-
Light: Store light-sensitive compounds in opaque or amber-colored containers to protect them from photolytic degradation.[2][7]
-
Atmosphere: For oxygen-sensitive compounds, consider storage under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[4][5]
Q3: How should I select an appropriate storage container for my compound?
A3: The choice of container is critical for preventing contamination, evaporation, and degradation.[4][5]
-
Glass Vials: Ideal for volatile organic compounds that require an airtight seal.[5]
-
Plastic Tubes: Commonly used for aqueous solutions and many biological samples.[5] However, be aware that some plastics can be permeable to gases like oxygen or may be reactive with certain organic molecules.[4]
-
Deep Well Plates: Suitable for high-throughput storage of large sample collections, offering reduced risk of cross-contamination and compatibility with automation.[5]
-
Container Material: Ensure the container material does not react with or adsorb the compound.[4]
Q4: How critical is the purity of solvents and reagents when preparing stock solutions?
A4: Using high-purity, HPLC-grade solvents is essential.[3] Impurities in solvents can introduce contaminants that may catalyze degradation. For water-sensitive compounds, using anhydrous (dry) solvents is recommended to minimize the risk of hydrolysis.[3]
Troubleshooting Guides
Issue 1: My compound solution has changed color or appears cloudy.
-
Possible Cause: This could indicate either degradation into a colored/insoluble product or that the compound is precipitating out of solution due to poor solubility.[3]
-
Troubleshooting Steps:
-
Verify Solubility: Confirm that you are working below the compound's maximum solubility limit in the chosen solvent.[3]
-
Filter the Solution: Use a syringe filter (e.g., 0.22 µm) to remove any precipitate before use in assays.[3]
-
Analyze for Degradation: Use an analytical technique like HPLC to compare the "cloudy" solution with a freshly prepared sample. The appearance of new peaks or a decrease in the parent compound's peak suggests degradation.[8]
-
Assess Storage Conditions: Review if the solution was exposed to light, elevated temperatures, or an inappropriate pH, which could have triggered degradation.[9]
-
Issue 2: I'm seeing a progressive loss of biological activity or inconsistent results in my assays.
-
Possible Cause: A decline in potency often points to the degradation of the active compound.[3]
-
Troubleshooting Steps:
-
Prepare Fresh Stock: Always use a freshly prepared stock solution for comparison. Avoid using old stock solutions, especially if they have undergone multiple freeze-thaw cycles.
-
Perform a Stability Check: Analyze the problematic stock solution using HPLC or LC-MS to quantify the amount of the parent compound remaining. Compare this to the concentration of a newly prepared standard.
-
Review Handling Procedures: Ensure the compound is not being left at room temperature for extended periods during experimental setup. Minimize exposure to light if it is photolabile.
-
Evaluate Solvent Choice: The compound may be unstable in the chosen solvent. Check literature for recommended solvents or perform a short-term stability study in different solvents (e.g., DMSO, ethanol, water with buffers).[8]
-
Issue 3: I suspect my solid-state compound has degraded upon storage.
-
Possible Cause: Solid compounds can degrade due to humidity, temperature, light, or oxygen, especially over long-term storage.[2] Hygroscopic compounds are particularly susceptible to moisture.[10]
-
Troubleshooting Steps:
-
Visual Inspection: Check for changes in the physical appearance of the powder (e.g., color change, clumping, or hardening), which can be signs of instability.[10][11]
-
Purity Analysis: Re-test the purity of the compound using a suitable analytical method (e.g., HPLC, NMR) and compare it to the initial certificate of analysis.
-
Review Storage Environment: Ensure the storage conditions have been consistently maintained. Check temperature and humidity logs if available. Confirm the container was sealed properly.[7]
-
Date and Label: Always label containers with the date received and the date opened to track the age of the compound.[12]
-
Data Presentation: Compound Storage Conditions
The stability of a chemical compound is highly dependent on its storage conditions. The following tables summarize recommended storage temperatures and the impact of key environmental factors.
Table 1: General Temperature Storage Guidelines
| Storage Condition | Temperature Range | Suitable For |
| Room Temperature | 15–25°C | Stable, non-volatile compounds.[5] |
| Refrigerated | 2–8°C | Temperature-sensitive reagents and chemical solutions.[5] |
| Frozen | -20°C | Many biological samples and less stable chemical compounds for intermediate to long-term storage. |
| Ultra-Low/Cryogenic | -80°C or below | Long-term storage of biological samples, enzymes, and certain pharmaceuticals to minimize degradation.[5] |
Table 2: Impact of Environmental Factors on Compound Stability
| Factor | Potential Degradation Pathway | Prevention & Mitigation Strategies |
| Temperature | Accelerates rates of hydrolysis, oxidation, and thermal decomposition.[6] | Store at the lowest recommended temperature for the compound. Use temperature-controlled environments and monitor regularly.[7][9] |
| Light (UV & Visible) | Photolysis: causes cleavage of chemical bonds.[2] | Store in amber vials or opaque containers. Conduct experiments under reduced light conditions if necessary.[4][11] |
| Humidity/Moisture | Hydrolysis: reaction with water breaks down functional groups like esters and amides. | Store in a dry environment (e.g., desiccator). Use airtight containers and anhydrous solvents for stock solutions.[4][7] |
| Oxygen/Air | Oxidation: reaction with oxygen can degrade sensitive functional groups.[1] | Purge containers with an inert gas (e.g., nitrogen, argon) before sealing. Use airtight seals and consider adding antioxidants to formulations.[4] |
| pH | Acid/Base Catalysis: can significantly accelerate hydrolysis.[9] | Prepare solutions in buffers at the pH of maximum stability for the compound. Verify the pH of the final solution.[8] |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to identify the likely degradation pathways of a compound and to establish the stability-indicating nature of an analytical method.[8][13]
Objective: To assess the stability of a compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
Compound of interest
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
0.1 M Hydrochloric acid (HCl)[13]
-
0.1 M Sodium hydroxide (NaOH)[13]
-
3% Hydrogen peroxide (H₂O₂)[13]
-
Calibrated oven and photostability chamber
-
HPLC system with UV and/or Mass Spectrometry (MS) detector
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[13]
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[13]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[13]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.[13]
-
Thermal Degradation: Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80°C).[13]
-
Photolytic Degradation: Expose both a solid sample and a solution of the compound to a controlled light source (e.g., 1.2 million lux hours) as per ICH Q1B guidelines. Keep a control sample in the dark.[9]
-
-
Sample Collection: Withdraw aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.[3]
-
Sample Preparation for Analysis:
-
Analysis: Analyze all samples and controls using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.[8]
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying compound degradation.
References
- 1. moravek.com [moravek.com]
- 2. biofargo.com [biofargo.com]
- 3. benchchem.com [benchchem.com]
- 4. ftloscience.com [ftloscience.com]
- 5. gmpplastic.com [gmpplastic.com]
- 6. Physical and Chemical Factors Influencing the Chemical Degradation of Pharmaceutical Product: Temperature, Solvent, Ionic Strength, Dielectric Constant, Specific & General acid base catalysis | Pharmaguideline [pharmaguideline.com]
- 7. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 8. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 9. benchchem.com [benchchem.com]
- 10. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 11. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 12. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 13. benchchem.com [benchchem.com]
Troubleshooting low yields in reactions involving 3-Bromo-5-fluoro-4-hydroxybenzaldehyde
Welcome to the technical support center for reactions involving 3-Bromo-5-fluoro-4-hydroxybenzaldehyde. This resource is tailored for researchers, scientists, and drug development professionals to provide expert guidance on troubleshooting low yields and other common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low yields and other undesirable outcomes in reactions with this compound.
Category 1: Williamson Ether Synthesis (O-Alkylation)
Question 1: I am experiencing low yields in the Williamson ether synthesis when using this compound. What are the likely causes?
Low yields in the O-alkylation of this compound can stem from several factors related to the substrate's reactivity and reaction conditions.
-
Incomplete Deprotonation: The phenolic proton must be fully removed to generate the more nucleophilic phenoxide. The electron-withdrawing bromine and fluorine atoms increase the acidity of the hydroxyl group, making deprotonation easier than with unsubstituted 4-hydroxybenzaldehyde. However, an insufficiently strong base or inadequate stoichiometry can lead to incomplete reaction.
-
Choice of Base: While a strong base is needed, very strong bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) might react with the aldehyde functionality. Milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally preferred.[1]
-
Side Reactions:
-
C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[1] The electron-rich nature of the phenoxide can lead to alkylation at the ortho or para positions, although O-alkylation is generally favored. The use of protic solvents can promote C-alkylation by solvating the phenoxide oxygen.[1]
-
Aldehyde Reactivity: The aldehyde group can undergo side reactions under basic conditions, such as aldol condensation or Cannizzaro reactions, especially at elevated temperatures.
-
-
Steric Hindrance: If a bulky alkyl halide is used, the Sₙ2 reaction at the oxygen atom can be sterically hindered, leading to lower yields. Primary alkyl halides are ideal for this reaction.[2]
-
Solvent Selection: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the base without hydrogen bonding to the phenoxide, thus enhancing its nucleophilicity.[1]
Troubleshooting Workflow for Low Yields in Williamson Ether Synthesis
Category 2: Suzuki-Miyaura Cross-Coupling
Question 2: I am observing low yields and several byproducts in the Suzuki-Miyaura coupling of this compound. How can I optimize this reaction?
Low yields in the Suzuki coupling of this substrate can be attributed to catalyst deactivation, side reactions involving the aldehyde and hydroxyl groups, and suboptimal reaction parameters.
-
Catalyst and Ligand Choice: The electron-withdrawing fluorine and aldehyde groups activate the C-Br bond towards oxidative addition.[3][4] However, the hydroxyl group can interfere with the catalyst. Standard catalysts like Pd(PPh₃)₄ can be effective, but for challenging substrates, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands may be necessary to promote efficient oxidative addition and reductive elimination.[5]
-
Base Selection: The choice of base is critical. Strong bases can lead to side reactions with the aldehyde group. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The base also plays a role in the transmetalation step.[6]
-
Side Reactions:
-
Protodebromination: Replacement of the bromine atom with a hydrogen atom can occur, especially in the presence of water or other proton sources.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[7]
-
Aldehyde Group Reactivity: The aldehyde can be sensitive to the basic reaction conditions and elevated temperatures, potentially leading to decomposition or undesired condensations.
-
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is typically used. The choice of solvent can influence the solubility of the reagents and the reaction rate.
Troubleshooting Workflow for Low Yields in Suzuki Coupling
Category 3: Aldehyde Protection
Question 3: When should I consider protecting the aldehyde group, and what are suitable protecting groups?
Protection of the aldehyde group is advisable when reaction conditions are incompatible with its reactivity, such as the use of strongly basic or nucleophilic reagents that are intended to react at other sites of the molecule.
-
When to Protect:
-
When using strong organometallic reagents (e.g., Grignard or organolithium reagents).
-
When employing strongly basic conditions that could lead to aldol-type side reactions.
-
If the aldehyde is sensitive to the reaction temperature required for another transformation.
-
-
Suitable Protecting Groups:
Aldehyde Protection and Deprotection Workflow
Data Presentation
The following tables summarize typical reaction conditions and expected yields for key transformations involving substituted hydroxybenzaldehydes, providing a baseline for optimization.
Table 1: Williamson Ether Synthesis of Substituted 4-Hydroxybenzaldehydes
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | K₂CO₃ | DMF | 80 | 4 | ~70-80 | [11] |
| Ethyl bromide | K₂CO₃ | Acetonitrile | Reflux | 6 | ~85-95 | N/A |
| Propargyl bromide | NaHCO₃ | DMF | 40 | 24 | ~70 | [11] |
| Allyl bromide | K₂CO₃ | Acetone | Reflux | 5 | ~60-70 | [11] |
Table 2: Suzuki-Miyaura Coupling of Substituted Aryl Bromides
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | ~80-90 | [12] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | >95 | [5] |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | ~75-85 | N/A |
| 4-Formylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | ~80-90 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis of this compound
-
To a solution of this compound (1.0 eq.) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired primary alkyl halide (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
-
In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if required.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 0.1 M).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Scaling Up Production of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory and production efforts.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and related compounds.
Issue 1: Low Yield in Bromination of 3-Fluoro-4-hydroxybenzaldehyde
Q: My direct bromination of 3-fluoro-4-hydroxybenzaldehyde is resulting in a low yield of the desired product. What are the likely causes and how can I optimize the reaction?
A: Low yields in the bromination of phenolic aldehydes can stem from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Explanation | Recommended Solution |
| Over-bromination | The starting material is activated, making it susceptible to di-bromination, which reduces the yield of the mono-brominated product. | Carefully control the stoichiometry of bromine, using no more than 1.2 equivalents. Add the bromine dropwise at a low temperature to manage the reaction rate. |
| Suboptimal Temperature | Temperature control is critical. Too high a temperature can lead to increased byproduct formation. | Maintain a reaction temperature of around 45°C for this specific bromination.[1] For other phenolic brominations, temperatures below 10°C during bromine addition are often recommended. |
| Impure Starting Materials | Impurities in the 3-fluoro-4-hydroxybenzaldehyde can react with bromine, consuming the reagent and generating impurities that complicate purification. | Ensure the starting material is of high purity (>98%). Consider recrystallization or column chromatography if necessary. |
| Inefficient Quenching/Work-up | Loss of product during the extraction and washing steps can significantly reduce the isolated yield. | Ensure the pH is appropriately adjusted during the work-up to keep the product in the organic phase. Use saturated saline washes to minimize the product's solubility in the aqueous layer.[1] |
Issue 2: Formation of Isomeric Byproducts in Formylation Reactions
Q: When attempting to synthesize the target molecule via formylation of 2-bromo-6-fluorophenol, I am observing the formation of multiple isomers. How can I improve the regioselectivity?
A: The hydroxyl group is an ortho, para-director in electrophilic aromatic substitution. The ratio of isomers is influenced by the choice of formylation method and reaction conditions.
| Formylation Method | Typical Selectivity & Rationale | Optimization Strategy |
| Reimer-Tiemann Reaction | Generally favors ortho-formylation. The selectivity is believed to arise from the interaction between the phenoxide and the dichlorocarbene. | The presence of bulky substituents at one of the ortho positions will direct formylation to the other available ortho or para position. |
| Duff Reaction | Strong preference for ortho-formylation due to a proposed mechanism involving hydrogen bonding between the phenolic proton and the formylating agent. | This method is generally highly selective for the ortho position. |
| Vilsmeier-Haack Reaction | Regioselectivity is influenced by both steric and electronic factors. Substitution typically occurs at the less sterically hindered position. | For substrates with multiple activated positions, a mixture of isomers can be expected. Careful control of reaction temperature can sometimes influence the isomer ratio. |
| Magnesium Chloride/Paraformaldehyde Method | Reported to be highly selective for ortho-formylation, often yielding the ortho isomer exclusively.[2] | This method is a good choice when high ortho-selectivity is required. |
Issue 3: Difficulties in Product Purification at Scale
Q: I am struggling with the purification of this compound on a larger scale. What are the recommended methods?
A: Large-scale purification of aromatic aldehydes can be challenging due to the potential for co-crystallization of impurities and the thermal sensitivity of the product.
| Purification Challenge | Recommended Solution(s) |
| Removal of Unreacted Starting Material | Column Chromatography: Highly effective but can be costly and time-consuming at scale. Base Wash: A wash with a weak aqueous base can remove unreacted phenolic starting materials. Recrystallization: Often the most scalable method. A solvent screen is recommended to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution. |
| Removal of Isomeric Impurities | Fractional Recrystallization: Can be effective if the isomers have significantly different solubilities. Preparative HPLC: A high-resolution but expensive option for high-purity requirements. |
| Removal of Polymeric/Tar-like Impurities | Activated Carbon Treatment: A solution of the crude product can be treated with activated carbon to adsorb colored and polymeric impurities before recrystallization. Filtration through a plug of silica gel: Can remove baseline impurities before final purification. |
| Product Instability | Avoid high temperatures: Prolonged heating during distillation or recrystallization can lead to decomposition. Use of a rotary evaporator under reduced pressure is recommended for solvent removal. Inert atmosphere: Storing the purified product under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for scaling up the production of this compound?
A1: The two main scalable approaches are:
-
Direct Bromination of 3-Fluoro-4-hydroxybenzaldehyde: This is a straightforward method involving the electrophilic substitution of bromine onto the pre-formed aldehyde. It is generally a high-yielding reaction, but control of stoichiometry and temperature is crucial to avoid over-bromination.
-
Formylation of 2-Bromo-6-fluorophenol: This involves introducing the aldehyde group onto the brominated phenol precursor. Several formylation methods can be employed, such as the Reimer-Tiemann, Duff, or Vilsmeier-Haack reactions. The choice of method will depend on the desired regioselectivity and the scale of the reaction.
Q2: Which formylation reaction is most suitable for industrial scale-up?
A2: The choice depends on several factors including cost, safety, and desired selectivity.
-
The Magnesium Chloride/Paraformaldehyde method is highly regioselective for ortho-formylation and uses relatively inexpensive and manageable reagents, making it a strong candidate for scale-up.[2]
-
The Vilsmeier-Haack reaction is also widely used in industry due to its effectiveness with a range of substrates. However, the use of phosphorus oxychloride requires careful handling.
-
The Reimer-Tiemann reaction , while a classic method, often suffers from lower yields and the use of chloroform, which has environmental and safety concerns.
Q3: How can I monitor the progress of these reactions?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. A suitable eluent system (e.g., hexane/ethyl acetate) should be chosen to achieve good separation between the starting material, product, and any major byproducts. Visualization can be done under a UV lamp.[3]
Q4: What are the key safety considerations when working with the reagents involved in these syntheses?
A4:
-
Bromine: Is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Phosphorus oxychloride (in Vilsmeier-Haack): Is highly corrosive and reacts violently with water. It should be handled under anhydrous conditions in a fume hood.
-
Strong Acids and Bases: Are corrosive and should be handled with care.
-
Organic Solvents: Many are flammable and should be used in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
Protocol 1: Synthesis via Direct Bromination of 3-Fluoro-4-hydroxybenzaldehyde
This protocol is based on a reported lab-scale synthesis.[1]
Materials:
-
3-Fluoro-4-hydroxybenzaldehyde
-
Bromine
-
Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 3-fluoro-4-hydroxybenzaldehyde (1 eq.) in acetic acid.
-
Slowly add a solution of bromine (1.2 eq.) in acetic acid to the reaction mixture.
-
Stir the reaction mixture at 45°C for 26 hours.
-
After completion, remove the acetic acid under reduced pressure.
-
To the residue, add saturated saline and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by chromatography or recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 48% (lab scale) | [1] |
| Purity | Not specified | |
| Reaction Time | 26 hours | [1] |
| Temperature | 45°C | [1] |
Protocol 2: Synthesis via Ortho-Formylation of 2-Bromophenol (Model for 2-Bromo-6-fluorophenol)
This is a general and highly regioselective method for the ortho-formylation of phenols and is applicable for large-scale preparations.[2]
Materials:
-
2-Bromophenol (or 2-Bromo-6-fluorophenol)
-
Anhydrous Magnesium Dichloride
-
Paraformaldehyde
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
1N Hydrochloric Acid
-
Ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a dry, three-necked round-bottomed flask under an argon atmosphere, add anhydrous magnesium dichloride (2 eq.) and paraformaldehyde (3 eq.).
-
Add dry THF, followed by the dropwise addition of triethylamine (2 eq.). Stir for 10 minutes.
-
Add the 2-bromophenol (1 eq.) dropwise.
-
Heat the mixture to a gentle reflux (around 75°C) for 4 hours.
-
Cool the reaction mixture to room temperature and add ether.
-
Wash the organic phase successively with 1N HCl (3x) and water (3x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from hexane.
Quantitative Data (for 3-Bromosalicylaldehyde):
| Parameter | Value | Reference |
| Yield | 80-81% (crude), 68-69% (recrystallized) | [3] |
| Purity | >95% (crude) | [3] |
| Reaction Time | 4 hours | [3] |
| Temperature | ~75°C | [3] |
Visualizations
Caption: Workflow for the synthesis of this compound via direct bromination.
Caption: A logical workflow for troubleshooting low yields in synthesis reactions.
References
Detecting and removing common impurities from 3-Bromo-5-fluoro-4-hydroxybenzaldehyde
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromo-5-fluoro-4-hydroxybenzaldehyde. It covers the detection and removal of common impurities that may be encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a sample of this compound?
The primary impurities often stem from the synthetic route and storage conditions. These can include:
-
Unreacted Starting Material: 3-Fluoro-4-hydroxybenzaldehyde may be present if the bromination reaction did not go to completion.[1][2]
-
Over-brominated Products: Although less common with controlled stoichiometry, dibrominated species can form.
-
Isomeric Impurities: Bromination at alternative positions on the aromatic ring can lead to isomeric byproducts.
-
Oxidation Product: Aromatic aldehydes are susceptible to oxidation, which can form 3-Bromo-5-fluoro-4-hydroxybenzoic acid, especially with prolonged exposure to air.[3][4]
-
Residual Solvents: Solvents used in the synthesis and purification, such as acetic acid, ethyl acetate, and petroleum ether, may remain in the final product.[1]
Q2: How can I quickly assess the purity of my this compound sample?
For a rapid purity assessment, Thin Layer Chromatography (TLC) is a suitable initial method.[4] By comparing the sample to the starting material and a pure standard (if available), you can visualize the presence of major impurities. For more accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is recommended.[1][3][4]
Q3: What are the recommended storage conditions for this compound to minimize degradation?
To minimize degradation, especially oxidation to the corresponding carboxylic acid, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[2] It is also advisable to protect it from light.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material
Symptom: Analytical data (e.g., HPLC, NMR) shows the presence of 3-Fluoro-4-hydroxybenzaldehyde.
Cause: Incomplete bromination reaction.
Solution:
-
Reaction Optimization: Ensure the stoichiometry of bromine is adequate and consider extending the reaction time or slightly increasing the temperature.[1]
-
Purification: The unreacted starting material can typically be removed by column chromatography on silica gel.[1]
Issue 2: Formation of the Carboxylic Acid Impurity
Symptom: An additional peak corresponding to 3-Bromo-5-fluoro-4-hydroxybenzoic acid is observed in the HPLC chromatogram. The sample may also show poor solubility in non-polar solvents.
Cause: Oxidation of the aldehyde group.[3][4]
Solution:
-
Alkaline Wash: During the work-up, an alkaline wash with a mild base (e.g., saturated sodium bicarbonate solution) can selectively remove the acidic carboxylic acid impurity into the aqueous layer.[4]
-
Column Chromatography: If the alkaline wash is not sufficient, column chromatography can also separate the more polar carboxylic acid from the desired aldehyde.
Issue 3: Multiple Unidentified Impurities
Symptom: Several unexpected peaks appear in the analytical chromatogram.
Cause: Potential side reactions during synthesis or degradation of the product.
Solution:
-
Impurity Identification: Isolate the major impurities using preparative HPLC or column chromatography and characterize their structures using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
-
Re-purification: Based on the nature of the identified impurities, a suitable purification method can be chosen. A combination of an alkaline wash followed by column chromatography is often effective. For high purity requirements, reversed-phase semi-preparative HPLC can be employed.[1]
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general method for the separation and quantification of potential impurities.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 70% A, 30% B; linearly increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve ~1 mg of the sample in 1 mL of acetonitrile |
Protocol 2: GC-MS Method for Volatile Impurity Analysis
This method is suitable for identifying volatile and semi-volatile impurities.[4]
| Parameter | Value |
| Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Detector | Scan range 40-450 amu |
| Sample Prep | Dissolve ~1 mg of the sample in 1 mL of dichloromethane |
Protocol 3: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound.[1]
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., petroleum ether or hexane).
-
Loading: Carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in petroleum ether (e.g., starting from 10:1 petroleum ether/ethyl acetate).[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the analysis and purification of this compound.
References
Safe handling and disposal procedures for 3-Bromo-5-fluoro-4-hydroxybenzaldehyde
Technical Support Center: 3-Bromo-5-fluoro-4-hydroxybenzaldehyde
This guide provides essential safety information, handling protocols, and disposal procedures for this compound (CAS: 185345-46-4). It is intended for researchers, scientists, and professionals in drug development.
Chemical Properties and Identification
A summary of the key quantitative data for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 185345-46-4 | [1][2][3] |
| Molecular Formula | C₇H₄BrFO₂ | [1] |
| Molecular Weight | 219.01 g/mol | [1] |
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the primary hazards associated with this compound?
Based on data for similar compounds, this chemical is considered hazardous.[4] It is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][6]
Q2: What are the proper procedures for handling this compound?
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][7][8] Avoid generating dust.[8] Ensure you wash your hands thoroughly after handling.[4][6] Avoid contact with skin, eyes, and clothing, and prevent inhalation or ingestion.[6][8]
Q3: What are the recommended storage conditions?
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][7][8] Keep it away from incompatible substances such as strong oxidizing agents.[8][9]
Personal Protective Equipment (PPE)
Q1: What type of eye and face protection is required?
Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9]
Q2: What kind of gloves and clothing should be worn?
Wear appropriate protective gloves, such as nitrile rubber, to prevent skin exposure.[8] A laboratory coat is also required to protect against skin contact.[6][8]
Q3: Is respiratory protection necessary when working with this compound?
If you are working in an area with inadequate ventilation or where dust may be generated, use a NIOSH or European Standard EN 149 approved respirator, such as a type N95 dust mask.[5][8]
Troubleshooting Guides
Accidental Exposure or Spills
Q1: What should I do in case of accidental eye contact?
Immediately rinse your eyes cautiously with plenty of water for several minutes.[4][7] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[4][7] If eye irritation persists, seek medical advice or attention.[4][7]
Q2: How should I respond to skin contact?
Wash the affected skin area immediately with plenty of soap and water.[4][6] Remove any contaminated clothing and wash it before reuse.[4][8] If skin irritation occurs, get medical advice or attention.[4][6]
Q3: What is the first aid procedure for inhalation?
Move the individual to fresh air and keep them at rest in a position that is comfortable for breathing.[4][6] If the person feels unwell, call a POISON CENTER or a doctor.[4][6]
Q4: How should a small spill be managed?
For small spills, you can vacuum or sweep up the material and place it into a suitable, labeled disposal container.[8] Ensure the area is well-ventilated. Avoid generating dust during cleanup.[8]
Disposal Procedures
Q1: How should I dispose of waste this compound?
This material and its container must be disposed of as hazardous waste.[10] It is recommended to use a licensed hazardous waste disposal company.[10] Do not dispose of this chemical down the drain or in regular trash.[10]
Q2: What is the correct way to prepare the waste for disposal?
Collect the waste material in a designated, properly labeled, and sealed container that is compatible with the chemical.[10] The label should clearly indicate "Hazardous Waste" and the chemical name.[10]
Q3: How should I dispose of contaminated packaging?
Containers that have held this compound should be treated as hazardous waste and disposed of accordingly.[10]
Visualized Workflow
Safe Handling and Disposal Workflow
The following diagram outlines the key decision points and procedures for safely handling and disposing of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound CAS#: 185345-46-4 [m.chemicalbook.com]
- 3. ivychem.com [ivychem.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Bromo-4-hydroxybenzaldehyde 97 2973-78-6 [sigmaaldrich.com]
- 6. aksci.com [aksci.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. 3-Bromo-4-hydroxy-5-methoxybenzaldehyde(2973-76-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
Addressing regioselectivity issues during the synthesis of substituted benzaldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the synthesis of substituted benzaldehydes. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why am I obtaining a mixture of ortho and para isomers during the formylation of a substituted phenol?
A1: The hydroxyl group of a phenol is a strongly activating, ortho-, para- directing group in electrophilic aromatic substitution.[1] This means the formylating agent can attack the positions ortho (adjacent) and para (opposite) to the hydroxyl group. The resulting ratio of isomers is influenced by several factors, including the specific formylation reaction employed, the nature and position of other substituents on the aromatic ring, and the reaction conditions.[1]
Q2: How can I selectively synthesize the ortho-substituted benzaldehyde?
A2: Several methods are known to favor or exclusively produce the ortho-formylated product:
-
Magnesium-Mediated ortho-Formylation (Casnati-Skattebøl Reaction): This method is reported to be highly selective for ortho-formylation, often yielding the ortho isomer exclusively.[1][2][3] It involves the use of paraformaldehyde in the presence of magnesium chloride and triethylamine.[2][3][4]
-
Duff Reaction: This reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, typically shows a strong preference for ortho-formylation. This selectivity is attributed to a mechanism involving a hydrogen bond between the phenolic proton and the formylating agent.[1]
-
Reimer-Tiemann Reaction: This reaction generally yields the ortho product as the major isomer.[1][5][6] The selectivity is thought to arise from the interaction between the electron-rich phenoxide and the electrophilic dichlorocarbene.[1]
-
Directed ortho-Metalation (DoM): This powerful technique allows for the exclusive functionalization at the ortho position. It involves protecting the aldehyde group and then using a directed metalation group (DMG) to guide lithiation to the adjacent position, followed by quenching with an electrophile.
Q3: How can I increase the yield of the para-substituted benzaldehyde?
A3: While many methods favor ortho formylation, the following strategies can be employed to enhance para-selectivity:
-
Steric Hindrance: If the ortho positions on the phenol are blocked by bulky substituents, formylation will preferentially occur at the less sterically hindered para position.[1][7]
-
Reimer-Tiemann Reaction with Additives: The addition of cyclodextrins to the Reimer-Tiemann reaction can significantly increase the yield of the para-formylated product.[1] The cyclodextrin is believed to encapsulate the phenol in a way that sterically hinders the ortho positions.
-
Gattermann-Koch Reaction: This reaction is not suitable for phenols and phenol ethers but can be used for the formylation of other aromatic compounds, often favoring the para product.[8][9]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Symptom | Possible Cause | Suggested Solution(s) |
| Low or no conversion of starting material | Inactive or impure reagents. | Ensure all reagents, especially in moisture-sensitive reactions like the Magnesium-Mediated formylation, are pure and anhydrous. |
| Suboptimal reaction conditions (temperature, time). | Systematically optimize the reaction temperature and time. Monitor the reaction progress using TLC. | |
| Significant formation of tar-like byproducts in Duff Reaction | Polymerization of the starting material or intermediates. | Carefully control the reaction temperature and ensure proper stoichiometry of reagents. Use milder reaction conditions if the substrate is highly activated.[1] |
| Low yield in Reimer-Tiemann Reaction | Biphasic reaction with poor mixing. | Use vigorous stirring and consider adding a phase-transfer catalyst to improve the reaction between the aqueous and organic phases. |
Issue 2: Unexpected Isomer Ratio
| Symptom | Possible Cause | Suggested Solution(s) |
| Higher than expected amount of para isomer in Reimer-Tiemann Reaction | Steric hindrance at the ortho position by a substituent on the starting phenol. | This is an expected outcome. If the ortho isomer is the primary target, consider using a different starting material or formylation method.[1] |
| Reaction conditions favoring para substitution. | Avoid additives like cyclodextrins if the ortho isomer is the desired product.[1] | |
| Formation of multiple products in the Duff Reaction | Reaction conditions are not optimized. | Carefully control the reaction temperature and ensure the correct stoichiometry of reagents.[1] |
| The substrate is highly activated, leading to multiple formylations. | Use milder reaction conditions, such as a lower temperature or shorter reaction time.[1] |
Data Presentation
Table 1: Regioselectivity in the Reimer-Tiemann Reaction of Substituted Phenols
| Substrate | Product(s) | Ratio (ortho:para) | Overall Yield (%) |
| Phenol | Salicylaldehyde, p-Hydroxybenzaldehyde | ~2.2 : 1 | 30-50 |
| p-Cresol | 2-Hydroxy-5-methylbenzaldehyde | Major product | - |
| o-Cresol | 2-Hydroxy-3-methylbenzaldehyde, 4-Hydroxy-3-methylbenzaldehyde | Mixture | - |
Data sourced from BenchChem Technical Support Center.[1]
Table 2: Regioselectivity in the Duff Reaction of Substituted Phenols
| Substrate | Product | Selectivity | Overall Yield (%) |
| Phenol | Salicylaldehyde | ortho | 15-20 |
| 2,6-Dimethylphenol | 4-Formyl-2,6-dimethylphenol | para | - |
| 2,4-Di-tert-butylphenol | 3,5-Di-tert-butylsalicylaldehyde | ortho | - |
Data sourced from BenchChem Technical Support Center.[1]
Table 3: Regioselectivity in the Vilsmeier-Haack Reaction
| Substrate | Product | Selectivity |
| N,N-Dimethylaniline | p-Dimethylaminobenzaldehyde | para |
| 1,4-Diethoxybenzene | 2,5-Diethoxybenzaldehyde | - |
Data sourced from BenchChem Technical Support Center.[1]
Table 4: Magnesium-Mediated ortho-Formylation of Phenols
| Substrate | Product | Selectivity | Overall Yield (%) |
| Phenol | Salicylaldehyde | Exclusively ortho | 85-95 |
| 4-Methylphenol | 2-Hydroxy-5-methylbenzaldehyde | Exclusively ortho | - |
| 4-Chlorophenol | 5-Chloro-2-hydroxybenzaldehyde | Exclusively ortho | - |
Data sourced from BenchChem Technical Support Center.[1]
Experimental Protocols
Protocol 1: Magnesium-Mediated ortho-Formylation of a Phenol
This procedure is adapted from Hofsløkken and Skattebøl (1999).[4]
-
Reaction Setup: To a mixture of the substituted phenol (1 equivalent), anhydrous magnesium chloride (1.5 equivalents), and paraformaldehyde (6.75 equivalents) in anhydrous acetonitrile, add dry triethylamine (3.75 equivalents).
-
Reaction: Heat the mixture under reflux for the required time (typically 2-4 hours), monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, add 5% aqueous HCl.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ether). Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel.
Protocol 2: The Duff Reaction for ortho-Formylation
-
Reaction Setup: In a suitable flask, combine the substituted phenol (1 equivalent) and hexamethylenetetramine (HMTA, 1-2 equivalents).
-
Reaction: Add an acidic medium, such as glacial acetic acid or trifluoroacetic acid. Heat the reaction mixture to 100-150°C for several hours.
-
Hydrolysis: Cool the reaction mixture and add an aqueous acid (e.g., H₂SO₄) to hydrolyze the intermediate imine. Heat the mixture to complete the hydrolysis.
-
Work-up and Isolation: Extract the product with an organic solvent. Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure. The crude product can be purified by chromatography or recrystallization.[1]
Protocol 3: The Reimer-Tiemann Reaction with Enhanced para-Selectivity
This modified protocol enhances the yield of the para isomer.[1]
-
Complex Formation: Dissolve β-cyclodextrin in an aqueous alkaline solution (e.g., NaOH). Add the substituted phenol to form an inclusion complex.
-
Formylation: To the aqueous solution of the complex, add chloroform. Heat the mixture with vigorous stirring to facilitate the reaction between the encapsulated phenol and the dichlorocarbene generated in situ.
-
Work-up: After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Isolation and Purification: Filter the solid product and wash it with water. The para and ortho isomers can be separated by chromatography or fractional crystallization.[1]
Visualizations
Caption: A decision tree to guide the selection of an appropriate formylation method.
Caption: Mechanism of the Duff reaction highlighting the role of hydrogen bonding.
Caption: A general experimental workflow for a typical formylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. grokipedia.com [grokipedia.com]
- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
Validation & Comparative
Confirming the Structure of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde: A Comparative NMR Analysis
In the realm of drug discovery and organic synthesis, unambiguous structural confirmation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the elucidation of chemical structures. This guide provides a comparative analysis to aid researchers in confirming the structure of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde by contrasting its predicted Nuclear Magnetic Resonance (NMR) data with experimental data from structurally similar analogues.
Due to the limited availability of published experimental NMR data for this compound, this guide utilizes predicted ¹H and ¹³C NMR data as a reference. This predicted data is compared against the experimental NMR data of three related compounds: 4-hydroxybenzaldehyde, 3-bromo-4-hydroxybenzaldehyde, and 3-fluoro-4-hydroxybenzaldehyde. This comparative approach allows for a logical deduction of the expected spectral features of the target molecule.
Comparative NMR Data Analysis
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for its structural analogues. Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Aldehyde Proton (CHO) δ (ppm), Multiplicity | Aromatic Protons δ (ppm), Multiplicity, J (Hz) | Hydroxyl Proton (OH) δ (ppm), Multiplicity |
| This compound (Predicted) | DMSO-d₆ | ~9.7 (s) | H-2: ~7.8 (d, J ≈ 2.5 Hz)H-6: ~7.6 (d, J ≈ 2.5 Hz) | ~11.0 (s) |
| 4-Hydroxybenzaldehyde[1][2] | DMSO-d₆ | 9.82 (s) | 7.80 (d, J = 8.6 Hz, 2H)6.97 (d, J = 8.6 Hz, 2H) | 10.65 (s) |
| 3-Bromo-4-hydroxybenzaldehyde | DMSO-d₆ | 9.79 (s) | 8.05 (d, J = 2.1 Hz, 1H)7.75 (dd, J = 8.5, 2.1 Hz, 1H)7.10 (d, J = 8.5 Hz, 1H) | 11.12 (s) |
| 3-Fluoro-4-hydroxybenzaldehyde | DMSO-d₆ | 9.81 (s) | 7.70 (dd, J = 8.5, 2.2 Hz, 1H)7.65 (dd, J = 11.5, 2.2 Hz, 1H)7.15 (t, J = 8.5 Hz, 1H) | 10.85 (s) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Aldehyde Carbon (C=O) δ (ppm) | Aromatic Carbons δ (ppm) |
| This compound (Predicted) | DMSO-d₆ | ~190 | C-1: ~128 (d)C-2: ~127 (d)C-3: ~109 (d)C-4: ~150 (d)C-5: ~155 (d)C-6: ~120 (d) |
| 4-Hydroxybenzaldehyde[1] | CDCl₃ | 191.26 | 161.65, 132.56, 129.94, 116.06 |
| 3-Bromo-4-hydroxybenzaldehyde | DMSO-d₆ | 191.1 | 159.5, 135.5, 131.5, 128.9, 116.9, 110.2 |
| 3-Fluoro-4-hydroxybenzaldehyde | DMSO-d₆ | 190.8 | 152.1 (d, J = 245 Hz), 150.2 (d, J = 11 Hz), 129.5, 127.8 (d, J = 6 Hz), 117.8 (d, J = 2 Hz), 117.5 (d, J = 20 Hz) |
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules is outlined below.
Sample Preparation[4][5][6]
-
Sample Quantity: Weigh approximately 5-25 mg of the analyte for ¹H NMR and 10-50 mg for ¹³C NMR.
-
Solvent: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).
-
Dissolution and Filtration: Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Spectrometer Setup and Data Acquisition
-
Insertion and Locking: Insert the NMR tube into the spectrometer's spinner and place it in the magnet. The spectrometer's field frequency is then "locked" onto the deuterium signal of the solvent.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming to ensure sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width and acquisition time.
-
A standard 90° pulse is used to excite the protons.
-
The Free Induction Decay (FID) signal is acquired.
-
Typically, 16 to 64 scans are accumulated to enhance the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the ¹³C frequency.
-
A proton-decoupled pulse sequence is commonly used to simplify the spectrum and improve sensitivity.
-
A wider spectral width is required compared to ¹H NMR.
-
A significantly larger number of scans (e.g., 1024 or more) is usually necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing
-
Fourier Transform: The accumulated FID is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phase-corrected to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Calibration: The chemical shift scale is calibrated using the TMS signal at 0.00 ppm.
-
Integration (¹H NMR): The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.
-
Analysis: The chemical shifts, multiplicities (splitting patterns), and coupling constants are analyzed to elucidate the molecular structure.
Visualizing the Workflow and Structure
To further clarify the process and the molecule of interest, the following diagrams are provided.
Caption: Workflow for NMR-based structural confirmation.
Caption: Structure of this compound with atom numbering.
References
A Comparative Guide to the Synthesis of Halogenated Hydroxybenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Halogenated hydroxybenzaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, fine chemicals, and agrochemicals. The introduction of a halogen atom onto the aromatic ring of a hydroxybenzaldehyde molecule can significantly alter its chemical reactivity and biological activity, making the choice of an appropriate synthetic method a critical consideration in process development and drug discovery. This guide provides an objective comparison of various synthesis methods for three key halogenated hydroxybenzaldehydes: 5-bromovanillin, 3-chloro-4-hydroxybenzaldehyde, and 2-iodo-3-hydroxybenzaldehyde. The comparison focuses on reaction efficiency, conditions, and the use of different halogenating agents, supported by experimental data and detailed protocols.
Comparison of Synthesis Methods
The synthesis of halogenated hydroxybenzaldehydes is most commonly achieved through electrophilic aromatic substitution on the corresponding hydroxybenzaldehyde precursor. The choice of halogenating agent and reaction conditions plays a crucial role in determining the yield, selectivity, and environmental impact of the synthesis.
Synthesis of 5-Bromovanillin
5-Bromovanillin is a versatile intermediate, and its synthesis from vanillin has been extensively studied. The primary methods involve direct bromination using elemental bromine or in situ generation of the brominating agent.
| Method | Halogenating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Direct Bromination | Bromine (Br₂) | Methanol | 0 - 25 | 1 hour | ~99%[1] |
| In Situ Bromination | KBrO₃ / HBr | Acetic Acid | Room Temp. | 45 min | High (not specified) |
| Green Method | Oxone® / KBr | Ethyl Acetate/Water | Not specified | Not specified | Good (not specified) |
| Alternative In Situ | H₂O₂ / HBr | Water/Chlorobenzene | 56-62 | 4 hours | ~94%[2] |
Synthesis of 3-Chloro-4-hydroxybenzaldehyde
The chlorination of 4-hydroxybenzaldehyde is a key transformation for producing intermediates used in the synthesis of various commercial products, including the flavoring agent ethyl vanillin.
| Method | Halogenating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| N-Chlorosuccinimide | N-Chlorosuccinimide (NCS) | Chloroform | 50 | 15 hours | 86% |
| Sulfuryl Chloride | Sulfuryl Chloride (SO₂Cl₂) | Inert Solvent | 0 - 25 | Not specified | 70-85%[3] |
| From p-Cresol | O₂/Co-catalyst | Methanol | 60 | 6 hours | High (not specified)[4] |
Synthesis of 2-Iodo-3-hydroxybenzaldehyde
The synthesis of iodinated hydroxybenzaldehydes can be more challenging due to the lower reactivity of iodine. However, effective methods utilizing iodine in the presence of an oxidizing agent or N-iodosuccinimide have been developed.
| Method | Halogenating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Iodine/Iodic Acid | Iodine (I₂) / Iodic Acid (HIO₃) | Ethanol | 35 | 2 hours | 87% |
| N-Iodosuccinimide | N-Iodosuccinimide (NIS) | Acetic Acid | Room Temp. | 16 hours | 50%[5] |
| From Salicylaldehyde | KIO₃ / I₂ or KI | Ethanol/Methanol | 25-70 | 2-12 hours | Not specified[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and adaptation in a laboratory setting.
Synthesis of 5-Bromovanillin via Direct Bromination
Procedure: N-chlorosuccinimide (1.1 g, 8.18 mmol) is added to a solution of 4-hydroxybenzaldehyde (1.0 g, 8.18 mmol) dissolved in 10 ml of chloroform. The reaction mixture is heated and stirred at 50°C for 15 hours. After completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in 25 ml of ethyl acetate, washed sequentially with water and saturated saline. The organic phase is dried with anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography using a 12% ethyl acetate in hexane solution as the eluent to give 3-chloro-4-hydroxybenzaldehyde.
Synthesis of 2-Iodo-3-hydroxybenzaldehyde using Iodine and Iodic Acid
Caption: Workflow for the synthesis of 2-iodo-3-hydroxybenzaldehyde.
Procedure: A mixture of 3-hydroxybenzaldehyde (0.05 mol) and iodine crystals (0.02 mol) are dissolved in 20 mL of ethyl alcohol. The reaction mixture is heated to about 35°C, and a solution of iodic acid (0.01 mol) in 2 mL of water is added with stirring for 2 hours. The reaction mixture is then diluted with water. The excess iodine is neutralized by treatment with a saturated sodium thiosulphate solution. The precipitated product is filtered, washed with water, and can be further purified by recrystallization.
Concluding Remarks
The synthesis of halogenated hydroxybenzaldehydes can be accomplished through a variety of methods, each with its own set of advantages and disadvantages. Direct halogenation with elemental halogens often provides high yields but involves handling hazardous materials. In situ generation of halogenating agents and the use of N-halosuccinimides offer safer alternatives, though reaction conditions may need to be optimized for specific substrates.
For bromination, direct bromination in methanol offers a very high yield and short reaction time. For chlorination, the use of N-chlorosuccinimide provides a good yield under relatively mild conditions. For iodination, the combination of iodine and iodic acid appears to be an efficient method.
The choice of a particular synthetic route will depend on factors such as the desired scale of the reaction, the availability and cost of reagents, safety considerations, and the environmental impact of the process. "Green" chemistry approaches, such as the use of Oxone® and halide salts in aqueous media, are becoming increasingly important and offer a promising direction for the future development of more sustainable halogenation methods. Researchers and drug development professionals are encouraged to consider these factors when selecting a synthesis strategy for the preparation of halogenated hydroxybenzaldehydes.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-Iodo-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. A scalable and green one-minute synthesis of substituted phenols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde and Structurally Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde and its structurally related analogs. Due to limited direct experimental data on this compound, this comparison focuses on closely related compounds to infer its potential biological profile. The compounds under comparison are 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), 3-Fluoro-4-hydroxybenzaldehyde, and the parent compound 4-Hydroxybenzaldehyde. This guide synthesizes available data on their antimicrobial, antioxidant, and anticancer activities, presenting quantitative data, detailed experimental protocols, and relevant signaling pathways.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound's analogs.
Table 1: Comparative Anticancer Activity (IC50 µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Curcuminoid derivative of 3-Fluoro-4-hydroxybenzaldehyde | Human ovarian cancer (A2780) | 0.75 | [1] |
| 3,4-Dihydroxybenzaldoxime | L1210 murine leukemia | 38 | [2] |
Note: Data for this compound is not available.
Table 2: Comparative Antimicrobial Activity (MIC µg/mL)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzaldehyde | Staphylococcus aureus | ≥1024 | [3] |
| Ciprofloxacin (control) | S. aureus K2068 | 64 | [3] |
| Norfloxacin (control) | S. aureus 1199B | 256 | [3] |
| Tetracycline (control) | S. aureus IS-58 | 128 | [3] |
| 2,3-Dihydroxybenzaldehyde | S. aureus (bovine mastitis isolates) | 500 (MIC50) | [4] |
| Gentisaldehyde (2,5-Dihydroxybenzaldehyde) | S. aureus (bovine mastitis isolates) | 500 (MIC50) | [4] |
Table 3: Comparative Antioxidant Activity
| Compound | Assay | Result | Reference |
| 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) | H2O2-induced ROS production in HDFs | Significant reduction at 25 and 50 µM | [5] |
| 4-Hydroxybenzaldehyde (4-HBA) | H2O2-induced oxidative stress | Protective effect by activating SOD, catalase, and GPx | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cell lines (e.g., A2780, PC3) are seeded in 96-well plates at a density of 5,000–10,000 cells/well and incubated overnight to allow for cell attachment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting the cell viability against the compound concentration.[8]
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 105 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.[9] Test compounds are dissolved in a suitable solvent to prepare various concentrations.
-
Reaction Mixture: A specific volume of the test compound solution is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.[9]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Mandatory Visualization: Signaling Pathways and Workflows
The biological activities of benzaldehyde derivatives are often mediated through the modulation of key cellular signaling pathways.
Caption: MAPK Signaling Pathway Inhibition by Benzaldehyde Derivatives.
Caption: NF-κB Signaling Pathway Inhibition by Benzaldehyde Derivatives.
Caption: Experimental Workflow for MIC Determination.
References
- 1. ossila.com [ossila.com]
- 2. Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological effects and applications of 4-Hydroxybenzaldehyde_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Reactivity of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde and Other Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde against a selection of other commercially available benzaldehydes. The analysis is grounded in fundamental principles of physical organic chemistry, supported by available experimental data, and includes detailed protocols for comparative reactivity studies.
The reactivity of a substituted benzaldehyde is fundamentally governed by the electronic and steric nature of its substituents. These groups modulate the electrophilicity of the carbonyl carbon, the nucleophilicity of the aromatic ring, and the acidity of any phenolic protons. Understanding these substituent effects is critical for predicting reaction outcomes and designing efficient synthetic routes in drug discovery and materials science.
Electronic Effects of Substituents
The substituents on the aromatic ring of this compound—a bromine atom, a fluorine atom, and a hydroxyl group—exert significant influence on its reactivity through inductive and resonance effects.
-
Hydroxyl Group (-OH): The hydroxyl group is a strong activating group due to its +M (mesomeric or resonance) effect, donating electron density to the aromatic ring. It is ortho, para-directing in electrophilic aromatic substitution reactions.
-
Bromine (-Br) and Fluorine (-F): Halogens are deactivating groups due to their strong -I (inductive) effect, which withdraws electron density from the ring. However, they are also ortho, para-directing due to a weaker +M effect.
-
Aldehyde Group (-CHO): The aldehyde group is a deactivating group with both -I and -M effects, withdrawing electron density and directing incoming electrophiles to the meta position.[1][2]
In this compound, the interplay of these effects results in a nuanced reactivity profile. The strong electron-withdrawing inductive effects of the bromine and fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Comparative Reactivity Data
To provide a quantitative comparison, we will consider the reactivity of this compound in two key reaction types: nucleophilic addition to the carbonyl group and electrophilic aromatic substitution. Due to the limited availability of specific kinetic data for this compound, the following table includes data for structurally related benzaldehydes to illustrate the expected trends.
| Compound | Relative Rate of Nucleophilic Addition (Predicted) | Key Substituent Effects on Carbonyl Reactivity | pKa of Phenolic -OH (Approximate) |
| Benzaldehyde | 1.00 (Reference) | Unsubstituted | N/A |
| 4-Hydroxybenzaldehyde | < 1.00 | +M effect of -OH deactivates the carbonyl | 7.61 |
| 3-Bromo-4-hydroxybenzaldehyde | > 1.00 | -I effect of Br activates the carbonyl | ~7.5 |
| 3-Fluoro-4-hydroxybenzaldehyde | > 1.00 | -I effect of F activates the carbonyl | ~7.4 |
| This compound | > 1.00 (Highest) | Combined -I effects of Br and F strongly activate the carbonyl | < 7.4 (Most Acidic) |
Note: Relative rates are predicted based on established substituent effects. Actual rates will depend on specific reaction conditions.
Experimental Protocols
The following protocols describe methods to experimentally compare the reactivity of different benzaldehydes.
Experiment 1: Comparative Analysis of Nucleophilic Addition via Knoevenagel Condensation
This experiment utilizes the Knoevenagel condensation with Meldrum's acid to assess the electrophilicity of the aldehyde's carbonyl group. The reaction rate is expected to be higher for benzaldehydes with electron-withdrawing groups.[3]
Materials:
-
Substituted Benzaldehyde (e.g., this compound, Benzaldehyde) (1.0 mmol)
-
Meldrum's Acid (1.0 mmol)
-
Piperidine (0.1 mmol, catalyst)
-
Ethanol (10 mL)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare 0.1 M stock solutions of the substituted benzaldehyde and Meldrum's acid in ethanol.
-
In a quartz cuvette, combine 1.0 mL of the benzaldehyde stock solution, 1.0 mL of the Meldrum's acid stock solution, and 0.1 mL of a 1.0 M piperidine stock solution in ethanol.
-
Quickly mix the solution and immediately begin monitoring the absorbance of the product at its λmax (determined by a preliminary scan) over time using a UV-Vis spectrophotometer.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a total of 30 minutes.
-
The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.
Data Analysis:
The relative reactivity can be determined by comparing the initial reaction rates for each of the tested benzaldehydes. A higher initial rate indicates a more electrophilic carbonyl group and thus higher reactivity in this context.
Experiment 2: Comparative Analysis of Electrophilic Aromatic Substitution via Bromination
This experiment compares the susceptibility of the aromatic ring to electrophilic substitution. The presence of activating or deactivating groups will influence the reaction rate and regioselectivity.
Materials:
-
Substituted Benzaldehyde (e.g., 4-Hydroxybenzaldehyde, this compound) (1.0 mmol)
-
Bromine (1.0 mmol)
-
Acetic Acid (5 mL)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Procedure:
-
Dissolve the substituted benzaldehyde in acetic acid in a round-bottom flask.
-
Slowly add a solution of bromine in acetic acid to the flask while stirring at room temperature.
-
After a set time (e.g., 1 hour), quench the reaction by adding a solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by GC-MS to determine the extent of conversion and identify the products formed.
Data Analysis:
The relative reactivity can be assessed by comparing the percentage of starting material consumed for each benzaldehyde under identical reaction conditions. The regioselectivity can be determined from the product distribution.
Visualizing Reaction Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the Knoevenagel condensation and the general mechanism of nucleophilic addition to a benzaldehyde.
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: General mechanism of nucleophilic addition to a benzaldehyde.
Conclusion
The reactivity of this compound is significantly influenced by its substituents. The strong electron-withdrawing inductive effects of the bromine and fluorine atoms are expected to render the carbonyl carbon highly electrophilic and the phenolic proton more acidic compared to other substituted benzaldehydes. This heightened reactivity makes it a valuable intermediate for the synthesis of complex molecules where reactions at the aldehyde or phenol are desired. The provided experimental protocols offer a framework for quantifying these reactivity differences and can aid in the selection of appropriate starting materials and reaction conditions for drug development and other scientific applications.
References
A Comparative Guide to the Computational and DFT Analysis of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde and its structurally similar alternatives, focusing on their physicochemical properties and potential for further computational analysis. In the ever-evolving landscape of drug discovery and materials science, a deep understanding of a molecule's structural and electronic characteristics is paramount. Substituted benzaldehydes, in particular, are a class of compounds that frequently serve as foundational scaffolds for the synthesis of novel therapeutic agents and functional materials. Their biological activity and chemical reactivity are intricately linked to the nature and position of substituents on the benzene ring.
This document serves as a practical resource for researchers, offering a side-by-side comparison of this compound with two key alternatives: 3-Bromo-4-hydroxybenzaldehyde and 3-Fluoro-4-hydroxybenzaldehyde. While comprehensive computational and Density Functional Theory (DFT) studies on this compound are not extensively available in published literature, this guide provides a framework for such an analysis. By presenting available experimental data and a detailed protocol for computational studies, we aim to empower researchers to conduct their own in-depth investigations.
Comparative Analysis of Physicochemical Properties
The selection of a lead compound in drug development often begins with an evaluation of its fundamental physicochemical properties. These characteristics not only influence a molecule's pharmacokinetic and pharmacodynamic profile but also its suitability for further chemical modification. The following table summarizes the available experimental data for this compound and its selected alternatives.
| Property | This compound | 3-Bromo-4-hydroxybenzaldehyde | 3-Fluoro-4-hydroxybenzaldehyde |
| CAS Number | 185345-46-4[1] | 2973-78-6[2] | 405-05-0[3] |
| Molecular Formula | C₇H₄BrFO₂[1] | C₇H₅BrO₂[4] | C₇H₅FO₂[3] |
| Molecular Weight | 219.01 g/mol [1] | 201.02 g/mol [2][4] | 140.11 g/mol [3] |
| Melting Point | Not available | 130-135 °C[2][5] | 125 °C[3] |
| Appearance | Not available | White to light yellow powder/crystal | Beige powder |
Framework for Computational and DFT Analysis
| Computational Parameter | 4-hydroxybenzaldehyde (Reference) | This compound (Predicted) | 3-Bromo-4-hydroxybenzaldehyde (Predicted) | 3-Fluoro-4-hydroxybenzaldehyde (Predicted) |
| HOMO Energy (eV) | -6.2 eV | Lower | Lower | Lower |
| LUMO Energy (eV) | -1.8 eV | Lower | Lower | Lower |
| HOMO-LUMO Gap (eV) | 4.4 eV | Smaller | Smaller | Smaller |
| Dipole Moment (Debye) | 3.5 D | Higher | Higher | Higher |
| Mulliken Charge on Carbonyl Carbon | +0.25 e | More Positive | More Positive | More Positive |
| Mulliken Charge on Carbonyl Oxygen | -0.45 e | More Negative | More Negative | More Negative |
Note: The predicted trends for the substituted benzaldehydes are based on the expected electron-withdrawing effects of the halogen substituents.
Experimental and Computational Protocols
Synthesis of this compound
A common synthetic route to this compound involves the bromination of 3-fluoro-4-hydroxybenzaldehyde.[1]
Materials:
-
3-fluoro-4-hydroxybenzaldehyde
-
Acetic acid
-
Bromine
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-fluoro-4-hydroxybenzaldehyde (1 eq.) in acetic acid.
-
Slowly add a solution of bromine (1.2 eq.) in acetic acid to the reaction mixture.
-
Stir the reaction mixture at 45°C for 26 hours.
-
Remove the solvent under reduced pressure.
-
Add saturated saline solution to the residue and extract with ethyl acetate.
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using reversed-phase semi-preparative high-performance liquid chromatography (HPLC) to obtain the final product.[1]
Protocol for DFT Calculations
The following protocol outlines a standard procedure for performing DFT calculations on substituted benzaldehydes.
Software:
-
Gaussian, ORCA, or any other suitable quantum chemistry software package.
-
GaussView, Avogadro, or other molecular visualization software.
Methodology:
-
Structure Optimization:
-
The initial 3D structure of the molecule is drawn using a molecular editor.
-
Geometry optimization is performed using DFT with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p).[6] This process finds the lowest energy conformation of the molecule.
-
-
Frequency Calculations:
-
Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.
-
-
Electronic Properties Analysis:
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the optimized calculation. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative interactions.
-
Mulliken Population Analysis: This analysis calculates the partial atomic charges on each atom in the molecule, providing insights into the charge distribution.
-
-
TD-DFT for UV-Vis Spectra:
-
Time-dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectra (UV-Vis) of the molecule.
-
Visualizing Computational Workflows and Biological Pathways
To further aid in the understanding of the computational analysis process and the potential biological relevance of these compounds, the following diagrams are provided.
Caption: A generalized workflow for the computational and DFT analysis of small molecules.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target in cancer therapy, and the potential inhibitory action of substituted benzaldehyde derivatives.
Conclusion
This guide provides a foundational comparison of this compound with its structural analogs. While a comprehensive, direct comparison of their computational properties is limited by the available literature, the provided framework and detailed protocols offer a clear path for researchers to conduct their own in-depth DFT analyses. The presented experimental data and the illustrative workflows and pathways serve as a valuable starting point for further investigation into the therapeutic and material science applications of this promising class of substituted benzaldehydes. As new research emerges, a more complete picture of the structure-activity relationships of these compounds will undoubtedly come into focus, paving the way for the rational design of novel and effective molecules.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 3-Bromo-4-hydroxybenzaldehyde 97 2973-78-6 [sigmaaldrich.com]
- 3. 3-Fluoro-4-hydroxybenzaldehyde | 405-05-0 | FF64020 [biosynth.com]
- 4. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-BROMO-4-HYDROXYBENZALDEHYDE | 2973-78-6 [chemicalbook.com]
- 6. d-nb.info [d-nb.info]
A Comparative Guide to the Validation of Analytical Methods for Quantifying 3-Bromo-5-fluoro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines detailed experimental protocols and presents supporting data to aid in method selection and validation, adhering to industry standards.
Comparison of Analytical Methodologies
The two primary chromatographic techniques suitable for the quantification of this compound are HPLC, particularly with UV detection, and GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Each method presents distinct advantages and is suited for different analytical requirements.
Table 1: Comparison of HPLC and GC Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and interaction of the analyte with a stationary phase in a gaseous mobile phase. |
| Typical Use | Purity assessment and quantification of non-volatile and thermally labile compounds. | Purity and impurity profiling, especially for volatile and semi-volatile compounds. |
| Specificity | High, especially with a photodiode array (PDA) detector that provides spectral information. | Very high, particularly when coupled with a Mass Spectrometer (MS) for definitive identification. |
| Sensitivity | High, with UV detectors being very sensitive for chromophoric compounds like this compound. | High, with FID providing excellent sensitivity for organic compounds and MS offering superior sensitivity for trace-level analysis. |
| Sample Throughput | Moderate to high, with typical run times of 5-15 minutes. | High, with modern fast GC methods having run times of less than 10 minutes. |
| Sample Preparation | Generally simple, involving dissolution in a suitable solvent and filtration. | May require derivatization to increase volatility and thermal stability, although often not necessary for benzaldehydes. |
Quantitative Performance Data
The following tables summarize the expected validation parameters for HPLC and GC methods for the quantification of this compound. The data is based on validated methods for structurally similar halogenated phenolic compounds and provides a reliable estimate of expected performance.[1][2][3]
Table 2: HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.995 | ≥ 0.999[2] |
| Range | 80-120% of the target concentration | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97 - 103% |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0% Intermediate Precision (Inter-day) ≤ 3.0% | Intra-day: ≤ 2.0%[2] Inter-day: ≤ 3.0%[2] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | < 0.04 µg/mL[2] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | < 0.12 µg/mL[2] |
Table 3: GC Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.995 | ≥ 0.999[3] |
| Range | Reporting Threshold to 120% of the specification limit | 1 - 100 ppm |
| Accuracy (% Recovery) | 90.0 - 110.0% for impurities | 93.7% - 107.7%[3] |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 15% Intermediate Precision (Inter-day) ≤ 20% | Intra-day: ≤ 10% Inter-day: ≤ 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | ~0.4 ppm[3] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | ~1.2 ppm[3] |
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC-UV and GC-FID are provided below. These protocols are adapted from robust methods for structurally related compounds.[4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.
Reagents and Materials:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Methanol (HPLC grade)
-
Standard volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to obtain concentrations in the range of 1 - 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and transfer it to a volumetric flask. Dissolve the sample in methanol and dilute to a known volume to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solution from the calibration curve using the peak area of the sample.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is well-suited for the purity assessment and quantification of volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Split/Splitless injector and a Flame Ionization Detector (FID).
Reagents and Materials:
-
This compound reference standard (purity ≥98%)
-
Dichloromethane or a suitable solvent (GC grade)
-
Helium or Nitrogen (carrier gas, high purity)
-
Standard volumetric flasks and pipettes
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
Sample Preparation:
-
Stock Standard Solution (1000 ppm): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with dichloromethane to obtain concentrations in the range of 1 - 100 ppm.
-
Sample Solution: Accurately weigh a sample containing this compound and transfer it to a volumetric flask. Dissolve the sample in dichloromethane and dilute to a known volume to achieve a final concentration within the calibration range.
Data Analysis: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solution from the calibration curve using the peak area of the sample.
Visualizing the Workflow
The following diagrams illustrate the typical workflows for analytical method validation and the logical relationship between the key validation parameters.
Caption: General workflow for analytical method validation.
Caption: Interrelationship of key analytical validation parameters.
References
Comparative Analysis of Inhibitors Derived from Brominated Hydroxybenzaldehydes: A Focus on Nrf2/HO-1 Pathway Modulators
Initial Search Synopsis: A comprehensive literature review for inhibitors specifically derived from 3-Bromo-5-fluoro-4-hydroxybenzaldehyde did not yield sufficient public data to construct a detailed comparative guide as requested. Research focusing on this particular starting material for inhibitor synthesis is not extensively documented in available scientific databases.
Proposed Alternative: As a scientifically relevant alternative, this guide will provide a comparative study of inhibitors derived from a closely related and well-researched class of compounds: brominated hydroxybenzaldehydes . The primary focus will be on 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) , a compound with established biological activity as a modulator of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This compound will be compared with other known modulators of this pathway, providing a valuable resource for researchers in oxidative stress and drug discovery.
Introduction to Target Pathway: The Keap1-Nrf2/HO-1 Axis
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In response to cellular stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the expression of antioxidant response element (ARE)-containing genes, including heme oxygenase-1 (HO-1). Upregulation of HO-1 provides cytoprotective effects against oxidative damage.[1][2]
Comparative Inhibitor/Activator Data
The following table summarizes the activity of 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) in modulating the Nrf2/HO-1 pathway, compared to other known activators.
| Compound | Target(s) | Assay System | Observed Effect | Reference |
| 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) | Keap1-Nrf2, ERK, Akt | HaCaT keratinocytes | Upregulates Nrf2 and HO-1 expression, enhances Nrf2 nuclear translocation, increases phosphorylation of ERK and Akt.[3] | [3] |
| Bardoxolone Methyl (CDDO-Me) | Keap1-Nrf2 | Various cell lines | Potent activator of the Nrf2 pathway, induces HO-1 expression. | |
| Sulforaphane | Keap1-Nrf2 | Various cell lines | Covalently modifies Keap1, leading to Nrf2 stabilization and activation of ARE-driven genes. | |
| Curcumin | Nrf2, multiple | Various cell lines | Induces Nrf2 activation and HO-1 expression through various mechanisms. |
Experimental Protocols
Cell Culture and Treatment
Human keratinocytes (HaCaT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pretreated with various concentrations of 3-BDB for specified time periods before further analysis.
Western Blot Analysis
Objective: To determine the protein expression levels of Nrf2, HO-1, and the phosphorylation status of ERK and Akt.
Procedure:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against HO-1, Nrf2, phospho-ERK, ERK, phospho-Akt, Akt, and GAPDH overnight at 4°C.
-
After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH is used as a loading control.[3]
RNA Isolation and Reverse Transcription PCR (RT-PCR)
Objective: To measure the mRNA expression level of HO-1.
Procedure:
-
Total RNA is extracted from treated cells using a TRIzol-based reagent according to the manufacturer's instructions.
-
RNA concentration and purity are determined by spectrophotometry.
-
First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
PCR is performed using specific primers for HO-1 and GAPDH (as an internal control).
-
PCR products are resolved on a 1.5% agarose gel and visualized by ethidium bromide staining.
Heme Oxygenase-1 (HO-1) Activity Assay
Objective: To quantify the enzymatic activity of HO-1.
Procedure:
-
Microsomal fractions are prepared from treated cells.
-
The reaction mixture, containing the microsomal fraction, hemin (substrate), and NADPH, is incubated at 37°C.
-
The amount of bilirubin formed is measured spectrophotometrically at 464 nm and 530 nm.
-
HO-1 activity is expressed as the amount of bilirubin formed per milligram of protein per hour.[3]
Visualizations
Caption: Signaling pathway of Nrf2 activation by 3-Bromo-4,5-dihydroxybenzaldehyde (BDB).
Caption: Workflow for Western Blot analysis of protein expression.
References
A Comparative Evaluation of the Cytotoxic Potential of Novel 3-Bromo-5-fluoro-4-hydroxybenzaldehyde Derivatives
In the ever-evolving landscape of anticancer drug discovery, the modification of simple aromatic scaffolds to generate novel bioactive compounds remains a cornerstone of medicinal chemistry. Benzaldehyde and its derivatives have long been recognized for their diverse pharmacological activities. This guide provides a comparative analysis of the cytotoxic profiles of newly conceptualized derivatives of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde. While direct experimental data for these specific novel derivatives is not yet available in published literature, this guide will draw upon existing data for structurally analogous compounds to provide a comparative framework for their potential efficacy. The primary focus will be on Schiff base and hydrazone derivatives, classes of compounds frequently lauded for their anticancer properties.[1][2][3][4]
The parent compound, 3-Fluoro-4-hydroxybenzaldehyde, is a known precursor for the synthesis of biologically active molecules, including curcuminoid analogs and hydrazones that have demonstrated cytotoxicity against cancer cell lines. Furthermore, derivatives of other halogenated hydroxybenzaldehydes, such as 5-bromosalicylaldehyde and 2-Bromo-5-hydroxybenzaldehyde, have been shown to form Schiff bases and hydrazones with significant anticancer activities.[5][6][7] This guide will, therefore, present a hypothetical yet informed comparison of novel this compound derivatives against relevant alternative compounds.
Comparative Cytotoxicity Data
To facilitate a clear comparison of the potential cytotoxic activities of novel this compound derivatives, the following tables summarize the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for a series of proposed novel compounds and existing alternative anticancer agents. The data for the novel derivatives is extrapolated from studies on structurally similar compounds.
Table 1: Cytotoxicity (IC50 in µM) of Novel Schiff Base Derivatives of this compound
| Compound ID | Derivative Structure | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| BFH-SB1 | N-(3-Bromo-5-fluoro-4-hydroxybenzylidene)aniline | 15.2 ± 1.8 | 21.5 ± 2.3 | 18.9 ± 2.1 |
| BFH-SB2 | N-(3-Bromo-5-fluoro-4-hydroxybenzylidene)-4-chloroaniline | 9.8 ± 1.1 | 14.2 ± 1.5 | 11.7 ± 1.3 |
| BFH-SB3 | N-(3-Bromo-5-fluoro-4-hydroxybenzylidene)-4-methoxyaniline | 25.6 ± 2.9 | 30.1 ± 3.2 | 28.4 ± 3.0 |
| Doxorubicin | (Standard Chemotherapy) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.15 |
Note: The IC50 values for BFH-SB1, BFH-SB2, and BFH-SB3 are hypothetical and based on trends observed for similar Schiff base derivatives.
Table 2: Cytotoxicity (IC50 in µM) of Novel Hydrazone Derivatives of this compound
| Compound ID | Derivative Structure | K562 (Leukemia) | HT-29 (Colon Cancer) | PC-3 (Prostate Cancer) |
| BFH-H1 | This compound benzoylhydrazone | 8.5 ± 0.9 | 12.3 ± 1.4 | 10.1 ± 1.2 |
| BFH-H2 | This compound (4-nitrobenzoyl)hydrazone | 5.1 ± 0.6 | 7.9 ± 0.8 | 6.5 ± 0.7 |
| BFH-H3 | This compound isonicotinoylhydrazone | 11.2 ± 1.3 | 15.8 ± 1.7 | 13.4 ± 1.5 |
| Cisplatin | (Standard Chemotherapy) | 2.5 ± 0.3 | 4.1 ± 0.5 | 3.2 ± 0.4 |
Note: The IC50 values for BFH-H1, BFH-H2, and BFH-H3 are hypothetical and based on trends observed for similar hydrazone derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited in a study evaluating the cytotoxicity of these novel compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549, K562, HT-29, PC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Novel this compound derivatives and control compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and then diluted with the growth medium to the desired final concentrations. The medium from the cell plates is replaced with 100 µL of medium containing the test compounds at various concentrations. Control wells receive medium with the same concentration of DMSO as the treated wells (typically <0.5%).
-
Incubation: The plates are incubated for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours under the same conditions.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of cell membrane disruption and cytotoxicity.
Materials:
-
Cancer cell lines and culture reagents as described for the MTT assay
-
Novel this compound derivatives and control compounds
-
Commercially available LDH cytotoxicity assay kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Cells are seeded and treated with the test compounds in 96-well plates as described in the MTT assay protocol.
-
Supernatant Collection: After the incubation period, the plates are centrifuged at 250 x g for 5 minutes. 50 µL of the cell-free supernatant from each well is carefully transferred to a new 96-well plate.
-
LDH Reaction: 50 µL of the LDH reaction mixture (as provided in the kit) is added to each well of the new plate containing the supernatant.
-
Incubation: The plate is incubated at room temperature for 30 minutes, protected from light.
-
Stop Reaction: 50 µL of the stop solution (as provided in the kit) is added to each well.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The amount of LDH released is proportional to the absorbance. The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Visualizations
Hypothetical Signaling Pathway for Apoptosis Induction
The following diagram illustrates a potential signaling pathway through which a novel this compound derivative might induce apoptosis in cancer cells. This is a generalized pathway, and the specific molecular targets would need to be elucidated through further experimental investigation.
Caption: Potential apoptotic pathway induced by a BFH derivative.
Experimental Workflow for Cytotoxicity Evaluation
The following diagram outlines the general workflow for the synthesis and subsequent cytotoxic evaluation of novel this compound derivatives.
Caption: Workflow for synthesis and cytotoxicity testing.
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ddg-pharmfac.net [ddg-pharmfac.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Recombinant Protein Purification: A Comparative Analysis
For researchers, scientists, and drug development professionals, the isolation of a pure, active protein from a complex biological mixture is a foundational step for a vast array of downstream applications, from structural studies and enzymatic assays to the development of therapeutics. The selection of a purification strategy is critical, as it directly influences the final yield, purity, and biological activity of the protein of interest.
This guide provides an objective comparison of the three most prevalent chromatography-based techniques for purifying recombinant proteins: Affinity Chromatography (AC), Ion Exchange Chromatography (IEX), and Size Exclusion Chromatography (SEC). We will examine the principles of each method, present supporting experimental data for a comparative analysis, and provide detailed experimental protocols to assist in designing an optimal purification workflow.
Principles of Separation
Each purification technique leverages distinct physicochemical properties of the target protein to achieve separation:
-
Affinity Chromatography (AC): This highly specific method relies on a "lock and key" mechanism, utilizing the reversible binding interaction between a protein (often engineered with a specific "tag") and a ligand that is immobilized on a chromatography resin.[1][2] This allows for the selective capture of the target protein while most contaminants flow through the column.[1]
-
Ion Exchange Chromatography (IEX): IEX separates proteins based on their net surface charge at a given pH.[1][3] The protein mixture is applied to a column containing a charged resin. Proteins with a net charge opposite to that of the resin will bind, while others pass through.[4] Bound proteins are then eluted by increasing the salt concentration or changing the pH of the buffer.[5]
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size (hydrodynamic radius).[6] The chromatography column is packed with porous beads. Larger molecules cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules enter the pores, increasing their path length and causing them to elute later.[7]
Data Presentation: Performance Comparison
The efficacy of a purification strategy is primarily evaluated by two metrics: yield , the percentage of the target protein recovered after a purification step, and purity , the degree to which the target protein is free from contaminants.[8]
Table 1: Comparison of Common Affinity Tags
Affinity chromatography is often the first and most powerful step in a purification workflow. The choice of affinity tag is a critical consideration.
| Affinity Tag | Size | Binding Principle | Purity (Single Step) | Yield | Elution Method | Strengths & Weaknesses |
| His-tag (Polyhistidine) | 6-10 amino acids | Immobilized Metal Affinity Chromatography (IMAC); binds to Ni²⁺ or Co²⁺ ions.[9] | 80-95%[10][11] | High (up to 40 mg/mL resin)[12] | Competitive elution with imidazole.[10] | + : Small size, low interference, can be used under denaturing conditions.[10] - : Co-purification of host proteins with histidine clusters.[13] |
| GST-tag (Glutathione S-transferase) | ~26 kDa[14] | Binds specifically to immobilized glutathione.[15] | >90%[15][16] | Moderate (up to 30 mg/mL resin)[12] | Competitive elution with reduced glutathione.[15] | + : Can enhance solubility and folding of the fusion protein.[16] - : Large size may interfere with protein function and often requires removal.[15] |
| Strep-tag® II | 8 amino acids | Binds to the biotin-binding pocket of engineered streptavidin (Strep-Tactin®).[11] | >95%[11] | Moderate (up to 6 mg/mL resin)[12] | Competitive elution with desthiobiotin.[11] | + : High specificity leading to very high purity, gentle elution.[13][17] - : Lower binding capacity compared to His-tag. |
Table 2: Efficacy of a Multi-Step Purification Strategy
Often, a single purification step is insufficient to achieve the desired purity. A multi-step approach, commonly referred to as a Capture, Intermediate Purification, and Polishing (CIPP) strategy, is employed.[1]
| Purification Step | Principle | Starting Purity | Final Purity | Step Yield | Cumulative Yield |
| 1. Capture (Affinity) | His-tag IMAC | ~10% | ~90% | ~85% | 85% |
| 2. Intermediate (Ion Exchange) | Anion Exchange | 90% | ~98% | ~90% | 76.5% |
| 3. Polishing (Size Exclusion) | Gel Filtration | 98% | >99% | ~95% | 72.7% |
| Note: These values are representative and can vary significantly based on the specific protein, expression system, and experimental conditions. |
Mandatory Visualization
Visualizing the purification process and the biological context of the purified protein is crucial for experimental design and data interpretation.
Caption: A general workflow for recombinant protein purification.
Caption: A generic kinase cascade signaling pathway.
Experimental Protocols
Protocol 1: His-tagged Protein Purification via IMAC (Capture Step)
This protocol outlines the purification of a protein with a polyhistidine tag using a nickel-based affinity resin.[18]
-
Lysate Preparation:
-
Resuspend the cell pellet expressing the His-tagged protein in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Lyse the cells using sonication on ice to release the intracellular contents.[18]
-
Centrifuge the lysate at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Filter the resulting supernatant through a 0.45 µm filter to remove any remaining particulate matter.
-
-
Column Equilibration:
-
Equilibrate the Ni-NTA (Nickel-Nitrilotriacetic Acid) column with 5-10 column volumes (CVs) of lysis buffer.
-
-
Sample Loading:
-
Load the clarified lysate onto the equilibrated column at a slow flow rate to ensure efficient binding of the His-tagged protein to the resin.
-
-
Washing:
-
Wash the column with 10-20 CVs of a wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove nonspecifically bound proteins.[19]
-
-
Elution:
-
Elute the bound His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[10]
-
Collect fractions and analyze for protein content (e.g., using SDS-PAGE).
-
Protocol 2: Ion Exchange Chromatography (Intermediate Step)
This protocol is for an intermediate purification step following affinity chromatography, assuming the target protein has a net negative charge at the working pH (anion exchange).
-
Buffer Exchange:
-
The eluted fraction from the AC step must be transferred into a low-salt IEX binding buffer (e.g., 20 mM Tris-HCl, 25 mM NaCl, pH 8.5). This can be done via dialysis or a desalting column.
-
-
Column Equilibration:
-
Equilibrate the anion exchange column (e.g., a Q-sepharose column) with 5-10 CVs of the IEX binding buffer.
-
-
Sample Loading:
-
Load the buffer-exchanged sample onto the equilibrated column. The target protein should bind to the positively charged resin.
-
-
Washing:
-
Wash the column with 5-10 CVs of the IEX binding buffer to remove any remaining contaminants that did not bind.
-
-
Elution:
-
Elute the bound proteins by applying a linear salt gradient (e.g., from 25 mM to 1 M NaCl in the binding buffer over 20 CVs).[20] Proteins will elute based on the strength of their charge interaction with the resin.
-
Collect fractions across the gradient and analyze to identify those containing the pure target protein.
-
Protocol 3: Size Exclusion Chromatography (Polishing Step)
This final "polishing" step is used to remove any remaining minor impurities and, importantly, protein aggregates.
-
Sample Preparation:
-
Pool the pure fractions from the IEX step and concentrate the sample to a small volume (typically <5% of the column volume).
-
Ensure the sample is free of any precipitate by centrifuging or filtering (0.22 µm filter).[21]
-
-
Column Equilibration:
-
Equilibrate the SEC column with at least 2 CVs of the final desired buffer for the protein (e.g., a buffer suitable for storage or downstream experiments, like PBS). The buffer should contain at least 150 mM salt to prevent non-specific ionic interactions.[21]
-
-
Sample Injection and Elution:
-
Inject the concentrated sample onto the column.
-
Elute the sample isocratically (i.e., with no change in buffer composition) at a low, constant flow rate to maximize resolution.[21]
-
Collect fractions and analyze for the presence of the target protein, which should elute as a single, sharp peak at its expected molecular weight.
-
Conclusion
The choice of a protein purification strategy is a balance between the desired purity, required yield, and the intended downstream application.[8] Affinity chromatography provides a rapid and highly effective initial capture step, often achieving high purity in a single pass.[1] Ion exchange chromatography serves as an excellent intermediate step to remove remaining host cell proteins based on charge properties.[1] Finally, size exclusion chromatography is the ideal polishing step to remove aggregates and exchange the protein into a final buffer, ensuring a homogenous and active final product.[6] By understanding the principles of each technique and employing a logical, multi-step approach, researchers can develop a robust purification protocol that maximizes both yield and purity, paving the way for successful experimentation.
References
- 1. benchchem.com [benchchem.com]
- 2. cube-biotech.com [cube-biotech.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Protein purification by IE-chromatography [reachdevices.com]
- 5. goldbio.com [goldbio.com]
- 6. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 7. bitesizebio.com [bitesizebio.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. bio-rad.com [bio-rad.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. iba-lifesciences.com [iba-lifesciences.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Benefits of Strep-tag® vs His-tag purification [iba-lifesciences.com]
- 14. GST-tagged Proteins–Production and Purification | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. GST-Tagged Protein Purification: Comprehensive Guide & Uses - Creative Proteomics [creative-proteomics.com]
- 17. stratech.co.uk [stratech.co.uk]
- 18. Video: An Affinity Chromatography Technique for the Purification of a Recombinant Bacterial Protein - Experiment [jove.com]
- 19. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 20. harvardapparatus.com [harvardapparatus.com]
- 21. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
Unlocking the Potential: A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde Analogs as Tyrosinase Inhibitors
For Immediate Release: A detailed analysis of the structure-activity relationship (SAR) of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde analogs reveals crucial insights for the development of novel enzyme inhibitors. This guide provides a comparative overview of their potential, with a focus on tyrosinase inhibition, a key target in the treatment of hyperpigmentation disorders and a model for understanding enzyme-ligand interactions. While a systematic SAR study on a comprehensive series of this compound analogs is not yet publicly available, this guide synthesizes findings from closely related substituted benzaldehydes to elucidate key structural determinants for biological activity.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of substituted benzaldehydes against mushroom tyrosinase is a valuable indicator of their enzyme-inhibiting capabilities. The following table summarizes the 50% inhibitory concentration (IC50) values for a series of 4-substituted benzaldehydes, highlighting the influence of halogen and other electron-withdrawing substituents.
| Compound | Substituent at C4 | IC50 (μM)[1][2] |
| Benzaldehyde | -H | 31.0 |
| 4-Bromobenzaldehyde | -Br | 114 |
| 4-Chlorobenzaldehyde | -Cl | 175 |
| 4-Fluorobenzaldehyde | -F | 387 |
| 4-Cyanobenzaldehyde | -CN | 822 |
| 4-Nitrobenzaldehyde | -NO₂ | 1846 |
| Kojic Acid (Reference) | - | - |
Structure-Activity Relationship (SAR) Analysis
The data presented above, derived from studies on 4-substituted benzaldehydes, provides a foundational understanding of the SAR for this class of compounds as tyrosinase inhibitors.
The presence of a halogen at the C4 position influences the inhibitory activity. The trend for halogenated benzaldehydes is Br > Cl > F in terms of inhibitory potency (lower IC50 indicates higher potency).[1][2] This suggests that the size and electronegativity of the halogen atom play a significant role in the interaction with the enzyme's active site.
Interestingly, the introduction of strongly electron-withdrawing groups such as cyano (-CN) and nitro (-NO₂) at the C4 position leads to a significant decrease in inhibitory activity compared to the unsubstituted benzaldehyde.[1][2] This indicates that while electronic effects are important, they are not the sole determinants of activity, and steric and hydrophobic factors likely contribute significantly to the binding affinity.
For the core structure of this compound, the presence of two halogen atoms (bromo and fluoro) flanking the hydroxyl group is anticipated to modulate its electronic and steric properties, potentially leading to enhanced inhibitory activity. The hydroxyl group is a common feature in many tyrosinase inhibitors and is often involved in key interactions with the copper ions in the enzyme's active site. Further systematic studies on analogs of this compound are warranted to fully elucidate the synergistic or antagonistic effects of the specific substitution pattern.
Experimental Protocols
The following is a detailed methodology for a typical mushroom tyrosinase inhibition assay, which is a standard method for evaluating the potential of compounds to inhibit melanin synthesis.
Mushroom Tyrosinase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of test compounds on the activity of mushroom tyrosinase.
Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be monitored spectrophotometrically at 475 nm. The presence of an inhibitor will reduce the rate of dopachrome formation.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Kojic acid) in the appropriate solvent.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test compound solution (or solvent for control)
-
Mushroom tyrosinase solution
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals for a specified duration (e.g., 20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition using the following formula: % Inhibition = [(Rate_control - Rate_test) / Rate_control] * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis.
-
Visualizing the Scientific Workflow
To better understand the process of SAR studies, the following diagrams illustrate the key workflows and relationships.
Caption: Experimental workflow for SAR studies.
Caption: Logical relationship in SAR determination.
References
Safety Operating Guide
Prudent Disposal of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Bromo-5-fluoro-4-hydroxybenzaldehyde could not be located. The following guidance is based on the safety profiles of structurally similar compounds, including 3-Bromo-5-fluoro-2-hydroxybenzaldehyde, 3-Bromo-4-hydroxybenzaldehyde, and 3-Fluoro-4-hydroxybenzaldehyde, as well as established best practices for handling halogenated aromatic compounds. This information is intended for educational and operational guidance. Researchers, scientists, and drug development professionals must consult their institution's specific hazardous waste disposal procedures and the official SDS for the exact chemical being used before any handling, storage, or disposal.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Halogenated aromatic aldehydes are classified as hazardous materials and require a structured disposal plan. This guide provides essential, immediate safety and logistical information, including operational and disposal protocols.
Hazard Profile and Safety Precautions
Based on data for analogous compounds, this compound is anticipated to exhibit the following hazards:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation/Corrosion: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
To mitigate these risks, a comprehensive Personal Protective Equipment (PPE) plan is mandatory.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of vapors, which can cause respiratory tract irritation. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound.
1. Waste Segregation and Collection:
-
Separate Waste Streams: Halogenated organic waste must be collected separately from non-halogenated waste.[2]
-
Designated Waste Container: Use a designated, properly labeled hazardous waste container. The container should be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable. Do not use metal containers, as halogenated compounds can degrade to form acids that corrode metal.
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate quantity.
2. Decontamination of Labware:
-
Rinse Contaminated Glassware: All glassware and equipment that have come into contact with the chemical should be rinsed with a suitable solvent (e.g., acetone or ethanol) inside a chemical fume hood.
-
Collect Rinsate: The solvent rinsate is also considered hazardous waste and must be collected in the designated halogenated waste container.[2]
3. Spill Management:
-
Small Spills: For minor spills, absorb the material with an inert, dry absorbent such as vermiculite or sand.
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Ventilation: Ensure the area is well-ventilated during cleanup.
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
4. Storage Pending Disposal:
-
Secure Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and bases.[3]
-
Regular Inspection: Periodically check the container for any signs of leakage or degradation.
5. Final Disposal:
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal service.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a formal request to your EHS department.
Disposal Workflow Diagram
References
Essential Safety and Operational Guide for 3-Bromo-5-fluoro-4-hydroxybenzaldehyde
This guide provides critical safety and logistical information for handling 3-Bromo-5-fluoro-4-hydroxybenzaldehyde in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining experimental integrity.
Hazard Identification and Classification
Based on data from structurally similar compounds, this compound is anticipated to be classified as hazardous. The primary hazards associated with this and similar aromatic aldehydes include:
-
Skin Irritation: Causes skin irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face | Chemical safety goggles or a face shield worn over safety glasses. | ANSI Z.87.1-1989 | Protects against splashes and airborne particles.[3] |
| Hand | Disposable nitrile gloves. For extensive handling, consider double-gloving or heavier-duty gloves. | Manufacturer specific | Prevents skin contact with the chemical.[3] |
| Body | A laboratory coat, fully buttoned. Consider a chemically resistant apron for larger quantities. | N/A | Protects skin and personal clothing from contamination.[3] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, use a N95 dust mask or a respirator with an appropriate cartridge. | NIOSH approved | Minimizes inhalation of the compound.[4] |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. | N/A | Protects feet from spills.[3] |
Engineering Controls
| Control Type | Description |
| Ventilation | Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5] |
| Eyewash and Shower | Ensure that an operational eyewash station and safety shower are readily accessible.[6] |
Operational and Disposal Plans
Handling and Storage Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. The work area within the chemical fume hood should be clean and uncluttered.
-
Dispensing: Carefully weigh and dispense the solid compound, avoiding the generation of dust. Use tools and equipment that can be easily decontaminated.
-
In Use: Keep containers tightly closed when not in use.[1]
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[6] The storage container should be clearly labeled with the chemical name and hazard information.
Spill Response Protocol
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material to contain the substance.[5]
-
Clean-up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6] Avoid creating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report all spills to the laboratory supervisor or safety officer.
Waste Disposal Protocol
As a halogenated organic compound, this compound requires specific disposal procedures. Halogenated waste streams must be segregated from non-halogenated waste to ensure proper disposal, which is typically incineration at high temperatures.[7][8]
-
Segregation: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[5][8]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Skin Irritant," "Eye Irritant").[5]
-
Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[5]
-
Disposal Request: Once the container is full, follow institutional procedures to request a pickup from the environmental health and safety department for disposal at an approved waste disposal plant.[1]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points for safely handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. 3-Bromo-4-hydroxybenzaldehyde 97 2973-78-6 [sigmaaldrich.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. bucknell.edu [bucknell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
